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  • Product: 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline
  • CAS: 885277-29-2

Core Science & Biosynthesis

Foundational

4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline mechanism of action

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of the potential mechanisms of action for the novel compound 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline. Drawing upon the extensive body of research into the quinazoline scaffold, this document synthesizes current understanding to propose and technically elaborate on the most probable biological activities and molecular targets of this specific molecule. The insights herein are intended to serve as a foundational resource for guiding future experimental design and drug development efforts.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1] Its rigid and planar structure, coupled with the presence of nitrogen atoms capable of hydrogen bonding, makes it an ideal framework for interacting with a variety of biological targets.[2] Consequently, quinazoline derivatives have been successfully developed into a range of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3]

Notably, several FDA-approved drugs, such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), feature the 4-anilinoquinazoline core and function as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] This clinical success has spurred significant research into the synthesis and biological evaluation of novel quinazoline derivatives, including the subject of this guide, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline.

Proposed Mechanisms of Action for 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline

Based on the known structure-activity relationships of quinazoline derivatives, we hypothesize that 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline may exert its biological effects through one or more of the following mechanisms.

Kinase Inhibition: Targeting Aberrant Cell Signaling

The most prominent and well-established mechanism of action for many quinazoline derivatives is the inhibition of protein kinases.[6] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, proliferation, and survival. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell division. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and blocking its catalytic activity.[6]

The structure of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline possesses key pharmacophoric features that suggest potential kinase inhibitory activity:

  • The Quinazoline Core: This scaffold serves as the foundational anchor for binding within the ATP pocket.

  • The 4-Chloro Group: The halogen at the 4-position is a common feature in many potent kinase inhibitors. This group can participate in halogen bonding and other interactions to enhance binding affinity.[1] The 4-position is also susceptible to nucleophilic substitution, allowing for the synthesis of derivatives with modified target specificities.[4]

  • The 2-(4-methoxyphenyl) Group: The substituted aromatic ring at the 2-position can extend into hydrophobic regions of the kinase domain, contributing to binding affinity and selectivity.

  • The 5-Methyl Group: Substitution on the benzene ring of the quinazoline core can influence the electronic properties and steric profile of the molecule, potentially fine-tuning its interaction with the target kinase.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Given the prevalence of EGFR inhibition among quinazoline-based drugs, this is a primary hypothesized target.

  • c-Src Kinase: Some quinazoline derivatives have demonstrated potent and selective inhibition of c-Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and metastasis.[7]

  • Other Tyrosine Kinases: The broader family of receptor and non-receptor tyrosine kinases presents a range of potential targets.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates ATP ATP ATP->RTK Compound 4-Chloro-2-(4-methoxyphenyl) -5-methylquinazoline Compound->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Inhibition of Tubulin Polymerization and Induction of Apoptosis

Another well-documented anticancer mechanism for certain quinazoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8][9] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By preventing the assembly of tubulin into functional microtubules, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).[8][10]

A study on a structurally related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, demonstrated potent inhibition of tubulin polymerization and induction of apoptosis.[9][10] The presence of the chloro and methoxyphenyl groups in 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline suggests that it may share this mechanism of action.

Tubulin_Polymerization_Assay cluster_workflow Tubulin Polymerization Assay Workflow Start Purified Tubulin Incubate Incubate with GTP and Test Compound Start->Incubate Measure Measure Change in Turbidity (OD340nm) over Time Incubate->Measure Analyze Analyze Data to Determine IC50 Value Measure->Analyze

Caption: A simplified workflow for an in vitro tubulin polymerization assay.

Antimicrobial and Anti-inflammatory Activities

The quinazoline scaffold is also found in compounds with significant antimicrobial and anti-inflammatory properties.[1][3] The proposed mechanisms often involve the inhibition of essential enzymes in pathogens or the modulation of pro-inflammatory signaling pathways in host cells.[6]

  • Antimicrobial Action: Structure-activity relationship studies have indicated that substitutions at the 2 and 4-positions, as well as the presence of halogen atoms, can enhance antimicrobial activity.[3] The specific molecular targets in microbial cells are diverse and may include enzymes involved in DNA replication, cell wall synthesis, or metabolic pathways.

  • Anti-inflammatory Effects: Some quinazoline derivatives have been shown to inhibit pro-inflammatory kinases, such as those in the JAK or TLR signaling pathways, thereby reducing the production of inflammatory cytokines like TNF-α, IL-1, and IL-6.[6]

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action for 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline, a series of in vitro and cell-based assays are recommended.

Kinase Inhibition Assays

Objective: To determine if the compound inhibits the activity of specific protein kinases.

Methodology: In Vitro Kinase Assay (e.g., for EGFR)

  • Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline, positive control inhibitor (e.g., Gefitinib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the test compound and the positive control. b. In a 96-well plate, add the kinase, substrate, and buffer. c. Add the diluted compound or control to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation and Viability Assays

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Methodology: MTT Assay

  • Cell Lines: Select a panel of cancer cell lines with known kinase expression profiles (e.g., A549 for high EGFR expression).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline for a specified duration (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Apoptosis and Cell Cycle Analysis

Objective: To determine if the compound induces apoptosis and/or causes cell cycle arrest.

Methodology: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining

  • Procedure: a. Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 24, 48 hours). b. Harvest the cells and wash them with PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark. e. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-binding dye like PI. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Summary of Activities of Related Quinazoline Derivatives

Compound ClassPrimary Mechanism of ActionReported IC50/EC50Reference(s)
4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib)EGFR Tyrosine Kinase InhibitionLow nanomolar to micromolar range[4][5][6]
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amineTubulin Polymerization Inhibition, Apoptosis InductionEC50 for caspase activation: 2 nM; GI50: 2 nM (T47D cells)[9][10]
5,7-Disubstituted Quinazolinesc-Src Kinase InhibitionSub-micromolar range in cell proliferation assays[7]
Various Quinazolinone DerivativesAntimicrobial, Anti-inflammatoryMicromolar range[3][6]

Conclusion and Future Directions

The structural features of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline strongly suggest its potential as a biologically active molecule, with kinase inhibition and tubulin polymerization inhibition being the most probable mechanisms of action, particularly in the context of anticancer activity. The proposed experimental workflows provide a clear path for the empirical validation of these hypotheses.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline is a prerequisite for its biological evaluation.[11][12][13]

  • Broad-Spectrum Screening: Initial screening against a diverse panel of cancer cell lines and kinases will help to identify the most promising therapeutic areas and molecular targets.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications at the 2, 4, and 5-positions will be crucial for optimizing potency and selectivity.[14][15]

  • In Vivo Studies: Promising candidates identified through in vitro and cell-based assays should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity.

This technical guide serves as a comprehensive starting point for researchers embarking on the investigation of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline, providing a robust theoretical framework to underpin and guide future experimental endeavors.

References

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology (IJIRT). [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]

  • Quinazoline. Wikipedia. [Link]

  • The Medicinal Functionality of Quinazolines. ResearchGate. [Link]

  • New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors. PubMed. [Link]

  • Multiparameter-based bioassay of 2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline, a newly-synthesized quinazoline derivative, toward Microcystis aeruginosa HAB5100 (cyanobacteria). PubMed. [Link]

  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. PubMed. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]

  • Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. ResearchGate. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Archives. [Link]

  • Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. PrepChem.com. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

  • 3 - CHEMISTRY & BIOLOGY INTERFACE. ijccts.org. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • Synthesis and antimicrobial activity of some new quinazoline derivatives. ResearchGate. [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. arkat-usa.org. [Link]

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Exploratory

A Comprehensive Framework for the In Vitro Evaluation of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several approved anti-cancer drugs.[1][2] This guide presents a comprehensive, technically-grounded framework for the in vitro evaluation of a specific novel derivative, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline. Authored from the perspective of a Senior Application Scientist, this document provides not just procedural steps but the underlying scientific rationale for a structured evaluation cascade. It begins with fundamental physicochemical characterization, progresses through primary cytotoxicity screening, delves into specific target-based enzymatic assays, and culminates in mechanistic cellular assays to elucidate the mode of action. The protocols and workflows described herein are designed to be self-validating systems, ensuring data integrity and providing a robust foundation for go/no-go decisions in an early-stage drug discovery program.

Introduction: Strategic Context and Rationale

The Quinazoline Scaffold in Oncology

Quinazoline derivatives have been extensively explored as therapeutic agents, demonstrating a wide array of biological activities including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[3][4] In oncology, their most significant impact has been as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[5] The 4-anilinoquinazoline framework, for example, is the basis for several first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which revolutionized the treatment of certain non-small cell lung cancers.[1][6] These agents function by competitively binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling required for cell proliferation and survival.[1]

Profile of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline

The subject of this guide, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline, is a novel chemical entity designed with structural motifs common to kinase inhibitors.

  • Quinazoline Core: Provides the fundamental scaffold for interaction with the kinase hinge region.

  • 4-Chloro Position: A reactive site often used for derivatization or direct interaction, but in this context, it is a key feature of the core structure prior to potential N-arylation.[2][7]

  • 2-(4-methoxyphenyl) Group: This substitution can influence target selectivity and potency through interactions within the ATP-binding pocket.[8]

  • 5-methyl Group: This substitution on the quinazoline ring can modulate physicochemical properties and steric interactions within the target protein.

Given this structural design, a logical starting hypothesis is that this compound may exhibit anti-proliferative activity by inhibiting one or more protein kinases.

Objectives of this Guide

This technical guide is designed to provide a robust, multi-tiered strategy for the comprehensive in vitro evaluation of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline. The primary objectives are:

  • To establish the foundational physicochemical properties necessary for reliable biological testing.

  • To determine the compound's general cytotoxic and anti-proliferative activity against relevant cancer cell lines.

  • To identify and quantify its inhibitory activity against specific, high-value cancer targets such as EGFR.

  • To elucidate the cellular mechanism of action, including effects on cell cycle progression and apoptosis.

  • To confirm target engagement within a cellular context by analyzing key signaling pathways.

Physicochemical Characterization: The Foundation of Druggability

Before any biological evaluation, a thorough characterization of the compound's physicochemical properties is essential. These properties dictate its behavior in aqueous assay buffers and influence its potential as a drug candidate, often assessed by frameworks like Lipinski's "Rule of Five".[9][10] Failure to understand these parameters can lead to misleading results from compound precipitation or aggregation.[9]

Key Physicochemical Parameters:

  • Aqueous Solubility: Determines the maximum concentration achievable in assays without the use of co-solvents like DMSO. Poor solubility is a major hurdle in drug development.[9]

  • Lipophilicity (LogP/LogD): Measures the compound's partitioning between an organic and aqueous phase. It influences cell permeability, metabolic stability, and promiscuity.[11]

  • pKa: The ionization constant is critical as the charge state of a molecule affects its solubility, permeability, and target binding.[11]

Table 1: Target Physicochemical Profile
ParameterMethodTarget ValueRationale
Kinetic SolubilityNephelometry> 50 µMEnsures solubility in typical cell culture and enzymatic assay conditions.
LipophilicityShake-Flask or HPLCLogD (pH 7.4) < 5Balances permeability with aqueous solubility, reducing risk of off-target effects.[10]
pKaPotentiometric Titration1-2 pKa valuesIdentifies ionization centers to predict behavior in different pH environments (e.g., gut vs. plasma).
Experimental Protocol: Kinetic Aqueous Solubility Assessment

This protocol provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer.

Materials:

  • 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom plates

  • Plate-reading nephelometer or spectrophotometer

Procedure:

  • Add 198 µL of PBS pH 7.4 to each well of a 96-well plate.

  • Create a serial dilution of the 10 mM compound stock in DMSO.

  • Add 2 µL of the DMSO stock (or serial dilutions) to the PBS-containing wells to achieve a final concentration range (e.g., 0.1 µM to 200 µM). This maintains a constant 1% DMSO concentration.

  • Include a DMSO-only control.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity (light scattering) of each well using a nephelometer or absorbance at 620 nm.

  • The lowest concentration at which a significant increase in turbidity is observed above the DMSO control is defined as the kinetic solubility limit.

Primary Biological Screening: Assessing Cytotoxicity

The initial biological assessment aims to determine if the compound has an anti-proliferative or cytotoxic effect on cancer cells. Tetrazolium-based assays are a robust, high-throughput method for this purpose.[12]

Principle of the XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the water-soluble, yellow XTT tetrazolium salt to a water-soluble, orange formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[12] This assay is an improvement over the related MTT assay because its formazan product is water-soluble, eliminating a solubilization step that can introduce error.[12][14]

G cluster_workflow Cytotoxicity Screening Workflow prep Prepare Compound Stock Solution (10 mM in DMSO) treat Serially Dilute & Treat Cells (e.g., 0.01 to 100 µM) prep->treat seed Seed Cancer Cells in 96-well Plates seed->treat incubate Incubate for 72 hours treat->incubate xtt Add XTT Reagent incubate->xtt incubate2 Incubate for 2-4 hours xtt->incubate2 read Measure Absorbance at 450 nm incubate2->read analyze Calculate % Inhibition & Determine GI50 Value read->analyze G cluster_plot Apoptosis Analysis via Annexin V/PI Staining origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis q1 Q1: Necrotic (Annexin V+/PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-)

Flow cytometry quadrants for apoptosis detection.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at concentrations around its GI₅₀ value (e.g., 0.5x, 1x, and 2x GI₅₀) for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide solution to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells immediately by flow cytometry. The FITC signal is detected in the FL1 channel and the PI signal in the FL2 channel.

  • Quantify the percentage of cells in each of the four quadrants: viable (Q3), early apoptotic (Q4), late apoptotic/necrotic (Q2).

Signaling Pathway Analysis

The final step in this in vitro cascade is to confirm that the inhibition of the target kinase translates to a downstream effect in a cellular context. Western blotting is the gold-standard technique to measure changes in the phosphorylation status of key signaling proteins. [15]

Principle of Western Blotting for Phospho-Protein Analysis

If 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline inhibits EGFR, it should decrease the phosphorylation of EGFR itself and its downstream effectors, such as Akt and Erk. [15]Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and probing with antibodies specific to the total protein and its phosphorylated form. A decrease in the phospho-protein signal relative to the total protein signal indicates target engagement and pathway inhibition.

G EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Compound Quinazoline Inhibitor (Compound) Compound->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation

Simplified EGFR signaling pathway targeted by quinazolines.
Experimental Protocol: Western Blotting

Procedure:

  • Culture cells (e.g., A549) and serum-starve overnight to reduce basal signaling.

  • Pre-treat cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to activate the pathway.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-Erk, anti-total-Erk, and a loading control like GAPDH).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band densities to determine the ratio of phosphorylated to total protein.

Summary and Future Directions

This guide has outlined a systematic and logical cascade for the in vitro evaluation of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline. By following this workflow—from fundamental physicochemical profiling to detailed mechanistic studies—researchers can build a comprehensive data package. Positive results across these assays, such as potent GI₅₀ and IC₅₀ values, induction of apoptosis, and confirmed on-target pathway modulation, would provide a strong rationale for advancing the compound.

Future directions would include broader kinase profiling to assess selectivity, ADME (absorption, distribution, metabolism, and excretion) studies to evaluate drug-like properties, and ultimately, progression into in vivo xenograft models to assess anti-tumor efficacy. [16]

References

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  • Wikipedia. (n.d.). MTT assay.
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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • da Silva, A. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975.
  • Wang, Y., et al. (2021). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Journal of the Chilean Chemical Society.
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  • ResearchGate. (2021). Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity.

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Foundational

A Technical Guide to 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline: A Privileged Scaffold in Modern Anticancer Drug Discovery

Abstract The quinazoline core is a cornerstone of modern oncology, serving as the foundational scaffold for numerous FDA-approved targeted therapies.[1][2] This technical guide provides an in-depth exploration of a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline core is a cornerstone of modern oncology, serving as the foundational scaffold for numerous FDA-approved targeted therapies.[1][2] This technical guide provides an in-depth exploration of a specific, promising derivative, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline. We will dissect its rational design, provide a detailed synthetic protocol and characterization strategy, and elucidate its potential multifaceted mechanisms of anticancer action, focusing on the inhibition of critical cell signaling pathways such as EGFR and PI3K/Akt/mTOR.[3][4][5] Furthermore, this whitepaper outlines a comprehensive preclinical evaluation workflow, complete with step-by-step experimental protocols for cell viability, apoptosis, and cell cycle analysis. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapeutics.

The Quinazoline Scaffold: A Clinically Validated Pharmacophore

The quinazoline framework, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[6] Its rigid structure and versatile substitution points allow for precise orientation of functional groups to interact with various biological targets. This has led to the successful development of several blockbuster anticancer drugs, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib (Iressa®) and erlotinib (Tarceva®), which have revolutionized the treatment of non-small-cell lung cancer (NSCLC).[1][7][8]

The subject of this guide, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline , is a strategically designed analog. The key structural features and the rationale behind them are:

  • 2-(4-methoxyphenyl) group: This moiety can engage in critical hydrophobic and hydrogen bond interactions within the ATP-binding pocket of various kinases.

  • 4-Chloro substituent: This reactive site is a crucial synthetic handle. While it can be readily displaced by nucleophiles (such as anilines) to generate potent 4-anilinoquinazoline inhibitors, the 4-chloro intermediate itself may possess intrinsic activity or serve as a precursor for more complex derivatives.[6]

  • 5-Methyl group: Substitution at this position can influence the molecule's conformation and selectivity, potentially enhancing its binding affinity for specific kinase targets or improving its pharmacokinetic properties.

Synthesis and Chemical Characterization

The synthesis of 4-chloroquinazolines is typically achieved via a two-step process starting from the appropriately substituted anthranilic acid. The following protocol describes a reliable method for synthesizing the title compound.

Synthetic Workflow

Synthesis_Workflow A 2-Amino-6-methylbenzoic Acid + 4-Methoxybenzoyl chloride B 2-(4-Methoxybenzamido)-6-methylbenzoic Acid A->B Schotten-Baumann (aq. NaOH) C 2-(4-Methoxyphenyl)-5-methylquinazolin-4(3H)-one (Quinazolinone Intermediate) B->C Reflux in Formamide D 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline (Target Compound) C->D SOCl2, cat. DMF Reflux

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(4-Methoxyphenyl)-5-methylquinazolin-4(3H)-one (Intermediate C)

  • To a solution of 2-amino-6-methylbenzoic acid (1.0 eq) in formamide (10 vol), add 4-methoxybenzoyl chloride (1.1 eq).

  • Heat the reaction mixture to 160°C and reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the quinazolinone intermediate.

Step 2: Synthesis of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline (Target Compound D)

  • Suspend the dried quinazolinone intermediate (1.0 eq) in thionyl chloride (SOCl₂) (15 vol).[9][10]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq) dropwise to the stirring suspension at room temperature.[10]

  • Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The suspension should become a clear solution.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and then with a cold saturated sodium bicarbonate solution until the filtrate is neutral.

  • Dry the crude product under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/petroleum ether) to obtain the pure target compound.[9]

Characterization
  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the synthesized structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

Potential Anticancer Mechanisms and Signaling Pathways

Based on extensive research into the quinazoline class of compounds, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline is hypothesized to exert its anticancer effects through multiple mechanisms.[3][11]

Inhibition of Receptor Tyrosine Kinases (RTKs)

The dysregulation of RTKs like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers, driving proliferation, angiogenesis, and metastasis.[12][13] Quinazolines are classic ATP-competitive inhibitors of these kinases.[3][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Gene Gene Transcription (Proliferation, Survival) Akt->Gene RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition EGF EGF Ligand EGF->EGFR

Caption: EGFR signaling pathway inhibition.

Disruption of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer.[4][5] Several quinazoline derivatives have been identified as potent inhibitors of PI3K, a key kinase in this cascade.[14][15]

PI3K_Pathway RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Induction of Apoptosis and Cell Cycle Arrest

By inhibiting key survival pathways, the compound is expected to induce programmed cell death (apoptosis) and cause cell cycle arrest. Some quinazolinones achieve this by inhibiting tubulin polymerization, a process essential for mitotic spindle formation during cell division.[2][16] This leads to an arrest in the G2/M phase of the cell cycle and subsequent apoptosis.

Preclinical Evaluation Strategy

A systematic, multi-tiered approach is required to validate the anticancer potential of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline.

In Vitro Evaluation Workflow

In_Vitro_Workflow Start Synthesized Compound Viability Tier 1: Cell Viability Assay (MTT/SRB on Cancer Cell Panel) Start->Viability DetermineIC50 Determine IC50 Values Viability->DetermineIC50 Apoptosis Tier 2: Apoptosis Assay (Annexin V / PI Staining) DetermineIC50->Apoptosis CellCycle Tier 2: Cell Cycle Analysis (Propidium Iodide Staining) DetermineIC50->CellCycle Mechanism Tier 3: Mechanistic Studies (Western Blot, Kinase Assays) Apoptosis->Mechanism CellCycle->Mechanism Conclusion Data Analysis & Conclusion Mechanism->Conclusion

Caption: A tiered in vitro evaluation workflow.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Treat the cells with concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The cell populations will be distributed into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis

  • Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical IC₅₀ Values of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline

Cell LineCancer TypeIC₅₀ (µM)
A549Non-Small Cell Lung2.14
MCF-7Breast (ER+)5.8
PC-3Prostate8.3
HCT-116Colorectal4.5
OVCAR-4Ovarian1.82

Data presented are hypothetical and for illustrative purposes. Real values would be derived from the MTT assay. A lower IC₅₀ value indicates higher potency.[17]

Conclusion and Future Directions

4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline represents a promising chemical entity for anticancer drug development. Its design is rooted in the clinically validated quinazoline scaffold, and its structure suggests a high potential for inhibiting key oncogenic pathways like EGFR and PI3K/Akt. The provided synthetic and preclinical evaluation protocols offer a clear roadmap for researchers to investigate its therapeutic potential.

Future work should focus on:

  • Lead Optimization: Synthesizing analogs, particularly by displacing the 4-chloro group with various anilines, to improve potency and selectivity.[6]

  • In Vivo Studies: Evaluating the compound's efficacy and safety in xenograft animal models of cancer.

  • Pharmacokinetic Profiling: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

  • Target Deconvolution: Utilizing advanced techniques like chemical proteomics to identify the full spectrum of its cellular targets.

The continued exploration of such rationally designed quinazoline derivatives is a critical endeavor in the global fight against cancer.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021).
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal and Organic Chemistry.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
  • Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. (2026).
  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Research Journal of Pharmacy and Technology.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. (2025). Vascular and Endovascular Review.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024).
  • Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity. (2020). European Journal of Medicinal Chemistry.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). MDPI.
  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. (2023). Biomedical Journal of Scientific & Technical Research.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.
  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (n.d.).
  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (n.d.).
  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2011). European Journal of Medicinal Chemistry.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • A Review on Quinazolines as Anticancer Agents. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). Future Medicinal Chemistry.
  • Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. (n.d.). PrepChem.com.
  • 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. (n.d.). ChemicalBook.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry.
  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl) - Advanced Journal of Chemistry, Section A. (2024). Advanced Journal of Chemistry, Section A.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.).
  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal.

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Exploratory

Technical Guide: SAR &amp; Development of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline Derivatives

This guide serves as a technical blueprint for the investigation and development of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline as a lead scaffold in medicinal chemistry. This specific scaffold represents a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the investigation and development of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline as a lead scaffold in medicinal chemistry.

This specific scaffold represents a "privileged structure" variant.[1] While classic EGFR inhibitors (like Gefitinib or Erlotinib) rely on 6,7-disubstitution, the 5-methyl, 2-aryl substitution pattern offers a unique steric and electronic profile, potentially useful for overcoming resistance mechanisms in tyrosine kinases or targeting tubulin polymerization.

Part 1: The Scaffold & Pharmacophore Logic

The molecule is an electrophilic intermediate. The "4-Chloro" moiety is not the final drug; it is the reactive warhead designed to undergo Nucleophilic Aromatic Substitution (


) to install a bioactive amine.
Structural Deconstruction
  • Position 4 (The Warhead): The Chlorine atom is a leaving group. This is the site of diversity generation. Displacing this with substituted anilines creates the "4-anilinoquinazoline" motif, critical for ATP-competitive inhibition in kinases (forming a hydrogen bond with the hinge region, typically Met793 in EGFR).

  • Position 2 (The Lipophilic Tail): The 4-methoxyphenyl group extends into the hydrophobic pocket or solvent front. The para-methoxy group acts as an Electron Donating Group (EDG), increasing electron density on the quinazoline ring, which can modulate the reactivity of the 4-Cl and the basicity of the final N1 nitrogen.

  • Position 5 (The Steric Lock): The 5-methyl group is the distinguishing feature. Unlike 6,7-substitution, a 5-substituent imposes steric bulk near the purine-binding pocket. This can be leveraged to induce atropisomerism or improve selectivity by clashing with the "gatekeeper" residues in non-target kinases.

Part 2: Synthetic Protocol (The "Make")

To study the SAR, we must generate a library of derivatives. The following protocol is a self-validating system for high-yield


 displacement.
Workflow Diagram

SynthesisWorkflow Start 4-Chloro-2-(4-methoxyphenyl) -5-methylquinazoline Solvent iPrOH or Dioxane (Reflux) Start->Solvent Reagent Substituted Aniline (1.1 eq) Reagent->Solvent Workup Precipitation/Filtration (Basic Wash) Solvent->Workup 2-4 hrs, TLC Control Product 4-Anilinoquinazoline Derivative Workup->Product Yield >80%

Caption: Standard S_NAr displacement workflow for 4-chloroquinazoline scaffolds.

Step-by-Step Methodology

Reagents:

  • Scaffold: 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline (1.0 eq)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Solvent: Isopropanol (iPrOH) or Dioxane.

  • Base (Optional): DIPEA (only if using non-nucleophilic salts; usually not required in iPrOH as the HCl salt precipitates).

Protocol:

  • Dissolution: Charge a round-bottom flask with the 4-chloro scaffold and iPrOH (10 mL/mmol).

  • Addition: Add the substituted aniline (1.1 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (high

      
      ) should disappear; a fluorescent spot (product) will appear at lower 
      
      
      
      .
  • Isolation: Cool to room temperature. The product usually precipitates as the hydrochloride salt.

  • Filtration: Filter the solid. Wash with cold iPrOH and diethyl ether.

  • Free Basing (Critical for Assay): Suspend the salt in EtOAc and wash with saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.

Part 3: SAR Exploration Strategy (The "Design")

The SAR study focuses on the Aniline Head Group installed at Position 4. We categorize modifications into three zones to probe the ATP-binding pocket.

SAR Logic Map

SAR_Logic Core 4-Anilino-2-(4-OMe-Ph)-5-Me-Quinazoline Zone1 Zone 1: Para-Position (Aniline) Solvent Interaction Core->Zone1 Modify Hydrophilicity Zone2 Zone 2: Meta-Position (Aniline) Hydrophobic Pocket II Core->Zone2 Halogens (F, Cl, Br) Zone3 Zone 3: Ortho-Position (Aniline) Steric Clash/Twist Core->Zone3 Restricted Rotation Morpholine/Piperazine\n(Solubility/ADME) Morpholine/Piperazine (Solubility/ADME) Zone1->Morpholine/Piperazine\n(Solubility/ADME) 3-Cl-4-F (Gefitinib-like)\n(Potency) 3-Cl-4-F (Gefitinib-like) (Potency) Zone2->3-Cl-4-F (Gefitinib-like)\n(Potency) 2-F or 2-Me\n(Conformational Lock) 2-F or 2-Me (Conformational Lock) Zone3->2-F or 2-Me\n(Conformational Lock)

Caption: Strategic modification zones for the aniline moiety to optimize binding affinity.

Targeted Library Design
EntryAniline Substitution (R)RationaleExpected Effect
A1 3-chloro-4-fluoroReference Standard. Mimics Gefitinib/Erlotinib binding.High affinity for EGFR (WT).
A2 3-ethynylCovalent Probe. Targets Cys797 (if proximal).Irreversible inhibition potential.[2][3]
A3 3,4,5-trimethoxyTubulin Targeting. Mimics Colchicine site binders.Shift from Kinase to Tubulin inhibition.
A4 4-(N-methylpiperazinyl)Solubility Tail. Extends to solvent front.Improved ADME/Solubility.
A5 2-methyl-4-bromoSteric Clash. Probes the 5-Me vs. Aniline twist.Determine atropisomer stability.

Part 4: Biological Evaluation (The "Test")

Trustworthy data requires robust assays. We utilize a cascade approach: Enzymatic


 Cellular. 
Kinase-Glo® Luminescent Assay (Enzymatic)

Objective: Determine


 against EGFR (WT) and EGFR (T790M).[4]
  • Mechanism: Measures ATP depletion after kinase reaction.

  • Protocol:

    • Prepare 384-well plate with 10

      
      L reaction mix (Kinase + Substrate + Test Compound).
      
    • Incubate 60 min at RT.

    • Add 10

      
      L Kinase-Glo® Reagent.
      
    • Read Luminescence.

    • Validation: Z' factor must be > 0.5. Reference control: Erlotinib (

      
       nM).
      
MTT Cell Viability Assay (Cellular)

Objective: Measure cytotoxicity in A549 (Lung Cancer) vs. Hek293 (Normal).

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with compound gradient (0.01

      
      M – 100 
      
      
      
      M) for 72h.
    • Add MTT reagent; incubate 4h. Solubilize formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

Part 5: Computational Modeling (In Silico)

To explain the "Why," we dock the lead candidate into the EGFR active site.

  • PDB Target: 4HJO (EGFR with Erlotinib).

  • Hypothesis: The N1 of quinazoline accepts a H-bond from Met793 . The 5-methyl group may induce a slight twist in the core, potentially avoiding the steric clash with Thr790 (Gatekeeper) better than the 6,7-dimethoxy scaffold, or conversely, causing a clash if the pocket is tight.

  • Interaction Check: Verify if the 2-(4-methoxyphenyl) moiety sits in the hydrophobic pocket usually occupied by the phenyl of Gefitinib, or if it flips out to the solvent.

References

  • Synthesis of 4-anilinoquinazolines (S_NAr Protocol)

    • Nishimura, R. et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.

  • Quinazoline SAR & Kinase Inhibition

    • Sandor, A. et al. (2023).[5] Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel).[5]

  • 2-Aryl-4-aminoquinazoline Biological Activity

    • Breza, N. et al. (2008).[6] Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction.

  • Apoptosis Inducing 2-Aryl Quinazolines

    • Kasibhatla, S. et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent inducer of apoptosis. Journal of Medicinal Chemistry.

Sources

Foundational

Targeted Cell Death: The Pharmacodynamics and Apoptotic Mechanisms of 4-Anilinoquinazolines

Introduction: The Privileged Scaffold The 4-anilinoquinazoline scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized as the backbone of first-generation EGFR tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The 4-anilinoquinazoline scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized as the backbone of first-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib. While their primary design intent was kinase inhibition, the downstream phenotypic result—and the ultimate measure of their efficacy—is the induction of apoptosis in oncogenic cells.

For researchers in drug discovery, understanding the 4-anilinoquinazoline class requires moving beyond simple IC50 values. It requires a deep dive into how these molecules bridge the gap between ATP-competitive inhibition at the receptor level and the catastrophic collapse of mitochondrial integrity that leads to cell death.

Structure-Activity Relationship (SAR)

The apoptotic potency of 4-anilinoquinazolines is strictly governed by substituents at specific positions. The core pharmacophore relies on the quinazoline ring's ability to mimic the adenine ring of ATP.

Table 1: SAR Determinants of Apoptotic Potency
PositionFunctional RoleStructural Preference for Apoptosis
N1 (Ring) H-Bond Acceptor Essential. Accepts H-bond from Met793 (in EGFR) backbone.
N3 (Ring) Solvation/Interaction Interacts via water-mediated H-bond with Thr790 (gatekeeper residue).[1]
C4-Aniline Hydrophobic Pocket The aniline ring fits into the hydrophobic pocket. Electron-withdrawing groups (Cl, F, Br) at the meta (3') or para (4') position of the aniline increase potency by enhancing hydrophobic interactions.
C6 Position Solubility & Binding Critical for pharmacokinetic properties. Morpholine or solubilizing ether chains here (as in Gefitinib) allow for solvent interaction while the core binds the kinase.
C7 Position Electronic Tuning Electron-donating groups (e.g., alkoxy) here increase electron density on the quinazoline ring, strengthening the N1 interaction.

Expert Insight: In early-stage optimization, researchers often neglect the C6/C7 solubilizing tails. However, without these, the molecule may show high enzymatic inhibition but fail in cellular apoptosis assays due to poor membrane permeability or lysosomal trapping.

Mechanistic Pathways of Apoptosis

The primary mechanism by which 4-anilinoquinazolines induce apoptosis is through the Intrinsic (Mitochondrial) Pathway , triggered by the withdrawal of survival signals (PI3K/Akt suppression).

Pathway Logic
  • Signal Blockade: The inhibitor binds the ATP pocket of EGFR.[2][3]

  • Kinase Silencing: Auto-phosphorylation of EGFR (Tyr1068, Tyr1173) is blocked.

  • Downstream Suppression: PI3K/Akt signaling collapses. Akt normally inhibits pro-apoptotic factors (Bad, Bax).

  • Mitochondrial Breach: Without Akt suppression, Bad dephosphorylates and translocates to the mitochondria, neutralizing anti-apoptotic Bcl-2/Bcl-xL .

  • Execution: Bax/Bak oligomerize, forming pores in the outer mitochondrial membrane (MOMP), releasing Cytochrome c , which activates Caspase-9 and subsequently Caspase-3 .

Visualization: The Signaling Cascade

ApoptosisPathway Quinazoline 4-Anilinoquinazoline EGFR EGFR (pTyr Inhibition) Quinazoline->EGFR ATP Competition PI3K PI3K EGFR->PI3K Blocks Activation AKT AKT (Phospho-Ser473) PI3K->AKT Blocks Activation BAD BAD (Dephos) AKT->BAD Relieves Inhibition BCL2 Bcl-2/Bcl-xL (Inhibited) BAD->BCL2 Neutralizes BAX Bax/Bak Oligomerization BCL2->BAX Fails to restrain Mito Mitochondrial MOMP BAX->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 (Executioner) Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Cleaves Apoptosis APOPTOSIS Caspase3->Apoptosis

Figure 1: The cascade from receptor inhibition to mitochondrial outer membrane permeabilization (MOMP).

Experimental Protocols

To validate this activity, researchers must employ a multi-parametric approach. A single assay (e.g., MTT) measures metabolic activity, not cell death. The following protocols are the industry standard for confirming apoptosis specifically.

Protocol A: Chemical Synthesis (General Procedure)

Objective: To synthesize the core 4-anilinoquinazoline scaffold via Nucleophilic Aromatic Substitution (


).
  • Starting Material: 4-Chloro-6,7-dialkoxyquinazoline (1.0 eq).

  • Reagent: Substituted Aniline (1.1 eq).

  • Solvent: Isopropanol (i-PrOH) or Acetonitrile.

  • Procedure:

    • Dissolve the quinazoline derivative in i-PrOH (10 mL/mmol).

    • Add the aniline derivative.[1][2][4][5][6][7]

    • Reflux at 80-85°C for 3–6 hours. Monitoring via TLC (System: DCM/MeOH 95:5) is critical; the product is usually more polar than the starting material.

    • Work-up: Cool to room temperature. The hydrochloride salt of the product often precipitates. Filter the solid.

    • Purification: Wash with cold i-PrOH and diethyl ether. If free base is required, suspend in water, basify with sat.

      
      , and extract with EtOAc.
      
Protocol B: Annexin V/PI Dual Staining (Flow Cytometry)

Objective: To distinguish early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Mechanistic Grounding: In healthy cells, Phosphatidylserine (PS) is sequestered to the inner leaflet of the plasma membrane. During early apoptosis, flippases are inhibited and scramblases activated, exposing PS to the outer surface. Annexin V binds PS with high affinity in the presence of


.
  • Seeding: Seed cancer cells (e.g., A549, H1975) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with the 4-anilinoquinazoline (at

    
     and 
    
    
    
    ) for 24h and 48h. Include a DMSO control.
  • Harvesting: Collect media (floating cells) and trypsinize adherent cells. Crucial: Do not over-trypsinize, as this damages the membrane and causes false PI positives.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM

      
      ).
      
    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze immediately on a flow cytometer.

Protocol C: Western Blotting for Apoptotic Markers

Objective: To confirm the molecular mechanism (Caspase cascade).

Target Markers:

  • Cleaved Caspase-3 (17/19 kDa): The active executioner.

  • Cleaved PARP (89 kDa): Poly (ADP-ribose) polymerase is a DNA repair enzyme cleaved by Caspase-3. Its cleavage is a hallmark of irreversible apoptosis.

  • Bcl-2 vs. Bax: A decrease in the Bcl-2/Bax ratio indicates mitochondrial instability.

Critical Step: Use a lysis buffer containing phosphatase inhibitors (


, NaF) to preserve the phosphorylation state of upstream kinases (p-EGFR, p-Akt) to correlate kinase inhibition with apoptotic induction.

Advanced Validation: The "Apoptosis Confirmation" Workflow

To ensure data integrity, one must prove that cell death is not necrotic (accidental) or autophagic.

ValidationWorkflow Sample Treated Cells MTT 1. Viability Assay (MTT/CCK8) Sample->MTT Flow 2. Annexin V/PI Flow Cytometry MTT->Flow If viability drops Decision PS Exposure? Flow->Decision Necrosis Necrosis (PI+ only) Decision->Necrosis No Apoptosis Apoptosis (Annexin V+) Decision->Apoptosis Yes Confirm 3. Caspase-Inhibitor Rescue (Z-VAD-FMK) Apoptosis->Confirm Validation Result Confirmed Apoptosis Confirm->Result Death blocked by Z-VAD

Figure 2: Logical workflow for distinguishing programmed cell death from necrosis.

Future Outlook: Dual Inhibition & PROTACs

The field is moving beyond simple EGFR inhibition.

  • Dual EGFR/VEGFR Inhibitors: Compounds like Vandetanib utilize the 4-anilinoquinazoline core to hit both tumor growth (EGFR) and angiogenesis (VEGFR), creating a "double-hit" apoptotic pressure.

  • PROTACs: Researchers are now linking 4-anilinoquinazolines to E3 ligase ligands. Instead of just inhibiting EGFR, these chimeras degrade the protein entirely, preventing any non-kinase scaffolding functions that might resist apoptosis.

References

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): novel, orally active, selective epidermal growth factor receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Tracy, S., et al. (2004). Gefitinib induces apoptosis in the EGFRL858R non-small cell lung cancer cell line H3255. Cancer Research.

  • El-Azab, A. S., et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study.[2][8][9] Australian Journal of Chemistry.

  • Lü, X., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition.[9] Bioorganic & Medicinal Chemistry.

  • Kyprianou, N., et al. (2009).[10] Apoptosis induction by doxazosin and other quinazoline alpha1-adrenoceptor antagonists: a new mechanism for cancer treatment? Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-arylation of 4-chloroquinazolines

Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, N-aryl-4-aminoquinazolines have garnered significant attention for their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, N-aryl-4-aminoquinazolines have garnered significant attention for their potent biological activities, including their roles as kinase inhibitors in oncology.[1][3] The development of robust and efficient synthetic routes to these compounds is therefore of paramount importance for drug discovery and development. This document provides a detailed guide to the N-arylation of 4-chloroquinazolines, a key transformation for accessing this privileged scaffold. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting.

The primary method for the synthesis of N-aryl-4-aminoquinazolines involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and an arylamine.[4][5] While this reaction can proceed thermally, modern methodologies often employ transition metal catalysis or microwave irradiation to enhance reaction rates, yields, and substrate scope.[1][3][6]

Mechanistic Considerations: Understanding the "Why"

A thorough understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The N-arylation of 4-chloroquinazolines can proceed through several pathways, primarily uncatalyzed SNAr and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In the absence of a catalyst, the reaction proceeds via a classical SNAr mechanism. The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack by the arylamine. This reaction is often facilitated by heat and is influenced by the electronic properties of both the 4-chloroquinazoline and the aniline derivative. Electron-rich anilines react more readily, while electron-poor anilines may require more forcing conditions, leading to longer reaction times and lower yields.[1][3]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient method for the N-arylation of aryl halides.[7] The catalytic cycle, as illustrated below, involves the oxidative addition of the 4-chloroquinazoline to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl-4-aminoquinazoline and regenerate the Pd(0) catalyst.[8][9]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd 4-Chloroquinazoline PdII_Complex L-Pd(II)(Ar)Cl OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord Arylamine PdII_Amine_Complex [L-Pd(II)(Ar)(NHR')]Cl Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation Pd_Amido L-Pd(II)(Ar)(NR') Deprotonation->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR' RedElim->Product experimental_workflow start Start reagents Combine 4-chloroquinazoline and arylamine in solvent start->reagents reaction_choice Select Reaction Method reagents->reaction_choice thermal Classical Heating (Reflux) reaction_choice->thermal Thermal microwave Microwave Irradiation reaction_choice->microwave Microwave monitoring Monitor reaction by TLC thermal->monitoring microwave->monitoring workup Work-up: Solvent removal, wash with water monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Pure N-aryl-4-aminoquinazoline purification->product

Sources

Application

High-Throughput Screening of Quinazoline-Based Apoptosis Inducers: An Application &amp; Protocol Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of quinazoline-based small molecules as inducers of apoptosis. The quin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of quinazoline-based small molecules as inducers of apoptosis. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that modulate critical cell death pathways.[1][2] This document offers an in-depth exploration of the scientific rationale, practical methodologies, and data interpretation necessary for identifying and validating novel pro-apoptotic quinazoline derivatives.

The Scientific Imperative: Targeting Apoptosis with Quinazoline Scaffolds

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis.[1] Its dysregulation is a hallmark of cancer, where malignant cells evade this natural culling mechanism.[3] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a finely tuned rheostat of pro- and anti-apoptotic signals.[3] An imbalance, often characterized by the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, is a common survival strategy for cancer cells.

Quinazoline derivatives have emerged as a promising class of anti-cancer agents due to their ability to induce apoptosis through various mechanisms.[4][5] Many of these compounds function by modulating the intrinsic apoptotic pathway, often by downregulating anti-apoptotic Bcl-2 family proteins and upregulating pro-apoptotic members like Bax and Bad.[1][6] This disruption of the pro-survival signaling culminates in the activation of a cascade of cysteine-aspartic proteases (caspases), with caspase-3 and caspase-7 acting as the final executioners of cell death.[1][7] Some quinazoline derivatives also engage the extrinsic (death receptor-mediated) pathway or influence other critical signaling nodes such as the p53 tumor suppressor pathway.[1][8] Given their diverse mechanisms of action, high-throughput screening is an indispensable tool for systematically interrogating large libraries of quinazoline-based compounds to identify novel and potent apoptosis inducers.[9]

The Strategic HTS Workflow: From Primary Screen to Validated Hit

A successful HTS campaign for apoptosis inducers is a multi-stage process designed to efficiently identify true positive hits while systematically eliminating false positives. The workflow is logically structured to move from a broad initial screen to increasingly specific validation assays.

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation & Characterization AssayDev Assay Development & Optimization PrimaryScreen Primary HTS AssayDev->PrimaryScreen Optimized Protocol HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation Primary Hits CounterScreen Counter-Screening (Orthogonal Assays) HitConfirmation->CounterScreen Confirmed Hits SecondaryAssays Secondary Assays (Mechanism of Action) CounterScreen->SecondaryAssays Validated Hits SAR Structure-Activity Relationship (SAR) SecondaryAssays->SAR

Caption: A generalized workflow for HTS of apoptosis inducers.

Phase 1: Assay Development and Primary Screening

The foundation of a successful HTS campaign is a robust and reliable primary assay. For screening apoptosis inducers, the measurement of executioner caspase activity (caspase-3 and -7) is a widely accepted and HTS-compatible endpoint.[2][7]

Primary Assay of Choice: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the combined activity of caspase-3 and caspase-7.[10][11] Its "add-mix-measure" format eliminates the need for cell washing or medium removal, making it ideal for automated, high-throughput applications.[12] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then consumed by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to caspase activity.[12]

Protocol: Assay Development and Optimization

Objective: To establish optimal assay conditions in a 384-well format that yield a robust and reproducible signal for distinguishing between basal and induced apoptosis.

Materials:

  • Cancer cell line known to be sensitive to apoptosis (e.g., MCF-7, HepG2, A549).[13][14]

  • Complete cell culture medium.

  • White, solid-bottom 384-well assay plates.

  • Known apoptosis inducer (e.g., Staurosporine) for use as a positive control.

  • DMSO (vehicle control).

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent).

  • Luminometer plate reader.

Step-by-Step Protocol:

  • Cell Seeding Density Optimization: a. Plate a range of cell densities (e.g., 1,000 to 10,000 cells/well) in a 384-well plate. b. Incubate for 24 hours. c. Add a known, high concentration of the positive control to half of the wells for each density and vehicle (DMSO) to the other half. d. Incubate for a predetermined time (e.g., 24 hours). e. Add Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and measure luminescence. f. Select the cell density that provides a strong signal-to-background ratio with the positive control without reaching over-confluence.

  • Positive Control (Staurosporine) Dose-Response: a. Using the optimized cell density, treat cells with a serial dilution of staurosporine (e.g., 10 µM down to 1 nM). b. Incubate for 24 hours. c. Perform the Caspase-Glo® 3/7 assay. d. Determine the EC50 (effective concentration that gives 50% of the maximal response) of the positive control. For the primary screen, a concentration of staurosporine that gives ~80-90% of the maximal response should be used.

  • Z'-Factor Determination: a. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[1][5] b. Prepare a 384-well plate with a large number of wells dedicated to the negative control (vehicle-treated cells) and the positive control (staurosporine-treated cells at the optimized concentration). A typical setup would be alternating columns of positive and negative controls. c. Incubate and perform the Caspase-Glo® 3/7 assay. d. Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| Where SD is the standard deviation and Mean is the average of the control signals. e. An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[8][10] If the Z'-factor is below this threshold, further optimization of cell density, incubation times, or reagent concentrations is required.

Protocol: Primary High-Throughput Screen

Objective: To screen a library of quinazoline-based compounds at a single concentration to identify "primary hits" that induce a significant increase in caspase-3/7 activity.

Step-by-Step Protocol:

  • Plate Preparation: a. On each 384-well plate, designate specific wells for positive controls (staurosporine), negative controls (vehicle), and the library compounds.

  • Cell Seeding: a. Seed the optimized number of cells into all wells of the 384-well plates containing the library compounds and controls.

  • Compound Addition: a. Using an automated liquid handler, add the quinazoline library compounds to the designated wells at a final concentration typically between 1 µM and 10 µM. b. Add the positive and negative controls to their respective wells.

  • Incubation: a. Incubate the plates for a predetermined time (e.g., 24 or 48 hours) under standard cell culture conditions.

  • Assay and Readout: a. Equilibrate the plates to room temperature. b. Add the Caspase-Glo® 3/7 reagent to all wells. c. Incubate as per the manufacturer's protocol (typically 1-2 hours at room temperature). d. Measure luminescence using a plate reader.

  • Data Analysis and Hit Selection: a. Normalize the data on a per-plate basis to the mean of the negative controls (0% activity) and the mean of the positive controls (100% activity). b. A common threshold for hit selection is a compound that produces a signal greater than three standard deviations above the mean of the negative controls.

Phase 2: Hit Confirmation and Triage

Primary hits from the HTS are considered provisional and require further validation to eliminate false positives and confirm their activity.

Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC50 or EC50).

Protocol:

  • Re-test the primary hits in the Caspase-Glo® 3/7 assay over a range of concentrations (typically an 8- to 10-point serial dilution).

  • Generate dose-response curves and calculate the EC50 value for each confirmed hit.

  • This step eliminates compounds that were active in the primary screen due to random error and provides a quantitative measure of their potency.

Orthogonal Assays for False Positive Elimination

Objective: To use a different assay methodology to confirm that the observed activity is due to apoptosis induction and not an artifact of the primary assay chemistry.[9][15]

Recommended Orthogonal Assay: Cell Viability Assay

A decrease in cell viability should correlate with an increase in caspase activity for a true apoptosis inducer. Assays like those measuring ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin reduction) are suitable.[16][17]

Protocol:

  • Perform a cell viability assay in parallel with the dose-response confirmation.

  • Treat cells with the same serial dilutions of the hit compounds.

  • A true hit should show a dose-dependent decrease in cell viability that correlates with the increase in caspase-3/7 activity.

Phase 3: Hit Validation and Mechanistic Characterization

Validated hits are further characterized to understand their mechanism of action and to begin establishing a structure-activity relationship (SAR).

Secondary Assays for Mechanistic Insight

Objective: To elucidate the apoptotic pathway engaged by the quinazoline compounds.

Apoptotic Pathway Signaling

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Quinazoline Quinazoline Derivative Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Quinazoline->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bak) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Activates CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp37 Executioner Caspases (Caspase-3/7) Casp9->Casp37 DeathR Death Receptor (e.g., Fas) Casp8 Caspase-8 DeathR->Casp8 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways targeted by quinazolines.

Recommended Secondary Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive).[18][19] This provides a more detailed picture of the mode of cell death.

  • Mitochondrial Membrane Potential Assay (e.g., JC-1): A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential.[18] This can be measured using fluorescent dyes like JC-1.

  • Western Blot Analysis: This technique can be used to probe for key protein markers of apoptosis, such as the cleavage of PARP (a substrate of caspase-3), changes in the expression levels of Bcl-2 family proteins, and the phosphorylation status of key signaling molecules.[14]

Structure-Activity Relationship (SAR) Analysis

Preliminary SAR can be established by comparing the activity of related chemical structures within the hit series.[20] This analysis helps to identify the key chemical moieties responsible for the pro-apoptotic activity and guides the design of more potent and specific analogs.

Data Presentation: Representative IC50 Values

The following table summarizes representative IC50 values for various quinazoline derivatives against different cancer cell lines, demonstrating their potential as apoptosis inducers.

Compound ClassCell LineIC50 (µM)Reference
Quinazolinone Schiff BaseMCF-7 (Breast)3.27[19]
Quinazoline SulfonamideMCF-7 (Breast)2.5[21]
Quinazoline DerivativeA549 (Lung)1.91[22]
Quinazoline DerivativeMGC-803 (Gastric)0.85[17]
Quinazoline DerivativeMDA-MB-468 (Breast)<20[23]
Quinazoline-1,2,4-thiadiazoleA549 (Lung)0.02[24]

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) High variability in cell plating or reagent dispensing. Suboptimal incubation time or positive control concentration.Calibrate liquid handlers. Optimize cell seeding density and incubation times. Re-evaluate positive control concentration.
High False Positive Rate Compounds interfere with luciferase. Autofluorescent/colored compounds. Cytotoxicity not related to apoptosis.Use an orthogonal assay (e.g., cell viability). Perform counter-screens against luciferase.
Erratic Readings Reagent precipitation. Pipetting errors.Warm reagent to 37°C and mix well before use. Ensure proper pipette calibration and technique.[16]
High Background Signal High basal apoptosis in cell culture. Contamination.Use healthy, low-passage number cells. Test for mycoplasma contamination.

Conclusion

The high-throughput screening of quinazoline-based libraries is a powerful strategy for the discovery of novel apoptosis inducers with therapeutic potential. A successful campaign hinges on a well-designed workflow that incorporates a robust primary assay, rigorous hit confirmation and triage through orthogonal assays, and in-depth mechanistic validation. By following the principles and protocols outlined in this guide, researchers can systematically identify and characterize promising quinazoline derivatives, paving the way for the development of next-generation anti-cancer therapies that effectively harness the cell's own death machinery.

References

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  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - RSC Advances (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Quinazoline sulfonamide derivatives targeting MicroRNA-34a/MDM4/p53 apoptotic axis with radiosensitizing activity - Taylor & Francis. (2024, April 25). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

  • A chemical genetics approach for the discovery of apoptosis inducers: from phenotypic cell based HTS assay and structure-activity relationship studies, to identification of potential anticancer agents and molecular targets - PubMed. (2006). Current Medicinal Chemistry, 13(22), 2627–2644. [Link]

  • Label free high throughput screening for apoptosis inducing chemicals using time-lapse microscopy signal processing - PubMed. (2014, September 15). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - MDPI. (2022, February 1). MDPI. Retrieved February 22, 2026, from [Link]

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - MDPI. (2023, July 20). MDPI. Retrieved February 22, 2026, from [Link]

  • Secondary-stage cascade for hit validation and compound refinement for further studies. - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2021, July 1). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

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  • Cell‐based high‐throughput screen for small molecule inhibitors of Bax translocation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

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  • Antitumor Effects of the Novel Quinazolinone Holu-12: Induction of Mitotic Arrest and Apoptosis in Human Oral Squamous Cell Carcinoma CAL27 Cells | Anticancer Research. (2021, January 15). Anticancer Research. Retrieved February 22, 2026, from [Link]

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - ResearchGate. (2025, October 30). ResearchGate. Retrieved February 22, 2026, from [Link]

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  • provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays. - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Establishment of a secondary hit validation assay and validation of... - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

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Method

Application Notes &amp; Protocols for In Vivo Evaluation of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline

Introduction: The Quinazoline Scaffold and a Strategy for In Vivo Characterization The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer drugs such as g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and a Strategy for In Vivo Characterization

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer drugs such as gefitinib, erlotinib, and lapatinib[1][2]. These agents typically function by inhibiting key signaling proteins involved in cell proliferation and survival[3]. This document provides a comprehensive guide for the in vivo characterization of a novel quinazoline derivative, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline . The protocols herein are designed for researchers in drug development and oncology to establish a foundational in vivo profile, encompassing formulation, pharmacokinetics, safety, and efficacy.

Hypothesized Mechanism of Action (MoA): PI3K/Akt/mTOR Pathway Inhibition

Given the structural class of the compound, we hypothesize that it functions as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is one of the most frequently activated signaling cascades in human cancer and plays a crucial role in regulating cell growth, proliferation, and survival[4]. Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis[4][5]. The following protocols are designed around this hypothesis, guiding the selection of appropriate cancer models and pharmacodynamic endpoints.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Compound 4-Chloro-2-(4-methoxyphenyl) -5-methylquinazoline Compound->PI3K Inhibits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Section 1: Compound Formulation for In Vivo Administration

A significant challenge in preclinical development is the poor aqueous solubility of many candidate compounds, which can limit bioavailability and hinder the assessment of their true efficacy[6][7]. The primary goal of formulation development at this stage is not to create a final clinical dosage form, but to prepare a safe, homogenous, and sufficiently concentrated vehicle for consistent administration to laboratory animals[8].

Protocol 1.1: Preparation and Screening of a Dosing Vehicle

Causality: The choice of excipients is critical. Co-solvents are used to dissolve the compound, while surfactants help maintain its solubility and stability in an aqueous system upon administration[6]. This protocol uses a tiered approach to identify a simple, effective vehicle.

Materials:

  • 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline (Test Article)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80 (Polysorbate 80)

  • Kolliphor® HS 15 (Solutol® HS 15)

  • Sterile Saline (0.9% NaCl) or Water for Injection

  • Vortex mixer, magnetic stirrer, and ultrasonic bath

  • Glass vials

Procedure:

  • Initial Solubility Screen:

    • Weigh 1-2 mg of the test article into separate glass vials.

    • Add 100 µL of individual solvents (DMSO, PEG400, Ethanol).

    • Vortex and sonicate for 10-15 minutes. Visually inspect for complete dissolution. This step identifies powerful primary solvents. DMSO should be used sparingly in the final formulation (typically <5% of total volume) due to potential toxicity.

  • Co-Solvent/Surfactant Vehicle Preparation:

    • Based on the initial screen, select the best primary solvent (e.g., DMSO).

    • Prepare a stock solution of the test article in the chosen solvent at a high concentration (e.g., 100 mg/mL).

    • In a separate tube, prepare various vehicle blends. A common starting point is a mixture of a co-solvent and a surfactant. For example:

      • Vehicle A: 10% DMSO / 40% PEG400 / 50% Water

      • Vehicle B: 5% DMSO / 10% Kolliphor® HS 15 / 85% Saline

      • Vehicle C: 10% DMSO / 20% Tween® 80 / 70% Saline

    • Slowly add the stock solution from step 2 to each vehicle blend while vortexing to reach the desired final concentration (e.g., 10 mg/mL).

  • Stability Assessment:

    • Observe the final preparations immediately for any signs of precipitation.

    • Let the preparations stand at room temperature for 2-4 hours and observe again. A viable formulation must remain a clear solution or a fine, homogenous suspension for at least the duration of the dosing procedure.

    • The simplest vehicle that maintains the compound in solution at the required concentration should be selected for in vivo studies.

Section 2: Preliminary In Vivo Studies: Pharmacokinetics & Acute Toxicity

Before initiating costly and lengthy efficacy studies, it is essential to conduct preliminary investigations into the compound's pharmacokinetic (PK) profile and acute toxicity. These studies provide the data needed to select a rational and safe dosing regimen for subsequent experiments[9][10].

Protocol 2.1: Single-Dose Pharmacokinetic Study in Mice

Causality: This study determines how the compound is absorbed, distributed, and cleared by the body. Key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC) will dictate the dosing frequency (e.g., once or twice daily) required to maintain therapeutic levels[9]. Intravenous (IV) administration is included to determine absolute bioavailability.

Procedure:

  • Animal Model: Use 8-10 week old male BALB/c or CD-1 mice.

  • Acclimatization: Allow animals to acclimate for at least 3-5 days before the study begins.

  • Dosing:

    • Group 1 (Oral, PO): Administer the test article via oral gavage at a single dose (e.g., 10 mg/kg). N=3-4 mice per time point.

    • Group 2 (Intravenous, IV): Administer the test article via tail vein injection at a lower dose (e.g., 2 mg/kg), adjusting for solubility in an IV-compatible vehicle. N=3-4 mice per time point.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleed) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • Suggested Time Points: Pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test article in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Protocol 2.2: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Causality: The goal is to identify a dose that is therapeutically active without causing unacceptable side effects. This "limit test" approach is a refinement of older LD50 studies and aims to find the highest dose that does not produce significant toxicity, using fewer animals[11][12].

Procedure:

  • Animal Model: Use 8-10 week old female Swiss Webster or BALB/c mice (females are often assumed to be slightly more sensitive)[11].

  • Dosing: Administer the test article once daily via the intended route (e.g., oral gavage) for 3-5 consecutive days.

  • Dose Escalation:

    • Start with a low dose (e.g., 25 mg/kg) in a small cohort (N=3 mice).

    • If no significant toxicity is observed, escalate the dose in a new cohort (e.g., 50 mg/kg, 100 mg/kg, 200 mg/kg).

    • A common dose escalation scheme follows a modified Fibonacci sequence.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in posture, activity, breathing, and grooming.

  • Body Weight Measurement: Record the body weight of each animal daily. A weight loss of >15-20% is typically considered a sign of significant toxicity and defines the MTD.

  • Endpoint: The MTD is the highest dose at which no mortality and no more than a 15-20% mean body weight loss is observed. This dose, or a fraction of it, will be used in the efficacy studies.

Study Type Species/Strain Route of Admin. Dose Levels Primary Endpoints
PharmacokineticsBALB/c MicePO, IV10 mg/kg (PO), 2 mg/kg (IV)Cmax, Tmax, t½, AUC, Bioavailability
Acute Toxicity (MTD)Swiss Webster MicePODose escalation (e.g., 25, 50, 100 mg/kg/day)Clinical signs, Body weight change (>15-20%)

Section 3: In Vivo Efficacy Evaluation in a Cell Line-Derived Xenograft (CDX) Model

The CDX model is a robust and widely used platform for the initial preclinical evaluation of anticancer drugs[13][14]. It involves implanting human cancer cell lines into immunodeficient mice, allowing for the assessment of a compound's antitumor activity in a living system[13].

Rationale for Model Selection

Based on the hypothesized MoA, a cancer cell line with a known dependency on the PI3K/Akt pathway is ideal. A549 (non-small cell lung cancer) or PC-3 (prostate cancer) cells are excellent candidates as both are known to have a constitutively active PI3K/Akt pathway due to PTEN loss.

Xenograft_Workflow A 1. Cell Culture (A549 or PC-3 cells) B 2. Cell Harvest & Preparation A->B C 3. Implantation (Subcutaneous injection into immunodeficient mice) B->C D 4. Tumor Growth (Allow tumors to reach ~100-150 mm³) C->D E 5. Randomization (Group animals based on tumor volume) D->E F 6. Treatment Phase (Administer Vehicle or Test Article daily) E->F G 7. Monitoring (Measure tumor volume & body weight 2-3x weekly) F->G H 8. Study Endpoint (e.g., Day 21 or when tumors reach max size) G->H I 9. Tissue Collection (Tumors, Plasma) H->I

Figure 2: Standard workflow for a cell line-derived xenograft (CDX) efficacy study.

Protocol 3.1: Subcutaneous A549 Xenograft Efficacy Study

Procedure:

  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., NU/J strain).

  • Cell Preparation: Culture A549 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 50 million cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (N=8-10 mice per group) to ensure an equal distribution of tumor sizes.

  • Treatment Groups & Dosing:

    • Administer treatments daily via oral gavage for 21 days.

    • Dosing should be based on the most recent body weight measurement.

    Group N Treatment Dose Schedule
    110Vehicle Control-QD, PO
    210Test Article (Low Dose)0.5 x MTDQD, PO
    310Test Article (High Dose)MTDQD, PO
    410Positive Control (Optional)e.g., a known PI3K inhibitorQD, PO
  • Monitoring During Study:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations for any signs of distress or toxicity.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated after a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).

    • At the endpoint, euthanize animals according to approved IACUC protocols.

    • Collect terminal blood samples for PK analysis and excise tumors. Tumor tissue can be weighed and divided for pharmacodynamic (e.g., Western blot) and histopathological analysis.

Section 4: Data Analysis and Endpoint Interpretation

Tumor Growth Inhibition (TGI): The primary efficacy endpoint is TGI, which quantifies the antitumor effect of the treatment. It is calculated at the end of the study using the following formula:

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT is the change in mean tumor volume for the treated group (Final - Initial).

  • ΔC is the change in mean tumor volume for the control group (Final - Initial).

A higher TGI value indicates greater efficacy. Often, a TGI > 60% is considered significant antitumor activity.

Toxicity Assessment:

  • Body Weight: Plot the mean body weight for each group over time. A sustained drop of >15% in a treatment group relative to the control group indicates significant toxicity.

  • Clinical Observations: Any severe adverse effects (morbidity) may necessitate the removal of an animal from the study and should be noted.

Pharmacodynamic (PD) Biomarkers: To confirm the hypothesized MoA, tumor lysates can be analyzed by Western blot to measure the levels of key pathway proteins. A successful PI3K/Akt inhibitor should decrease the phosphorylation of Akt (p-Akt) and downstream effectors like S6 ribosomal protein (p-S6) in the tumors of treated animals compared to controls[15]. This provides a crucial link between drug administration and target engagement in vivo[14].

Conclusion

This document outlines an integrated, hypothesis-driven approach for the in vivo evaluation of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline. By systematically proceeding from formulation and preliminary PK/Tox to a robust xenograft efficacy model, researchers can generate the critical data package needed to make informed decisions about the compound's potential as a therapeutic candidate. The inclusion of pharmacodynamic markers is crucial for validating the mechanism of action and strengthening the rationale for further development.

References

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  • Ioniță, A. C., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 29(9), 1994. [Link]

  • Byron, S. A. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from tgen.org. [Link]

  • Newell, D. R., et al. (1993). The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats. British Journal of Cancer, 68(1), 55-61. [Link]

  • Pise, A. A., & Padwal, S. L. (2017). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 7(2), 107-111. [Link]

  • Wu, R., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research, 17(23), 7359-7372. [Link]

  • Zhou, W., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. Expert Opinion on Therapeutic Patents, 35(6), 465-485. [Link]

  • Zhou, W., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. Expert Opinion on Therapeutic Patents, 35(8), 649-668. [Link]

  • Trejtnar, F., et al. (2025). Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone. Journal of Pharmacology and Experimental Therapeutics, 394(2), 103636. [Link]

  • Kumar, V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1435-1441. [Link]

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Retrieved from BioDuro website. [Link]

  • Lu, Y., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 15(11), 104211. [Link]

  • Crown Bioscience. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from Crown Bioscience website. [Link]

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  • Musella, A., et al. (2025). Preclinical evaluation of the PI3K/Akt/mTOR pathway in animal models of multiple sclerosis. Journal of Neuroinflammation, 22(1), 1-15. [Link]

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Sources

Application

Application Notes &amp; Protocols: A Roadmap for the Preclinical Evaluation of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline

Abstract: This document provides a comprehensive guide for the initial preclinical evaluation of the novel chemical entity, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline. Given the prevalence of the quinazoline scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the initial preclinical evaluation of the novel chemical entity, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline. Given the prevalence of the quinazoline scaffold in targeted therapies, particularly as kinase inhibitors, this guide is structured as a strategic roadmap for researchers and drug development professionals. It outlines a phased approach, from initial hypothesis generation and target screening to detailed in vitro and cell-based characterization. The protocols herein are designed to be robust and adaptable, providing a solid foundation for investigating the therapeutic potential of this and other novel quinazoline derivatives.

Part 1: Introduction and Strategic Rationale

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs, including several successful kinase inhibitors such as gefitinib and erlotinib. These molecules typically function by competing with ATP for the kinase domain's binding site, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival. The specific substituents on the quinazoline ring dictate target specificity and potency.

The compound 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline possesses key structural features that suggest a potential role as a kinase inhibitor:

  • The 4-Chloro Substituent: This reactive group can serve as a handle for covalent modification of a cysteine residue within the kinase active site, a strategy employed by several irreversible kinase inhibitors. Alternatively, it can be displaced by nucleophilic residues, which is a key step in many synthetic routes to more complex quinazoline derivatives.

  • The 2-(4-methoxyphenyl) Group: This moiety can engage in hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket.

  • The 5-Methyl Group: This small alkyl group can influence the compound's conformation and interaction with the protein target, potentially enhancing selectivity.

Given this structural rationale, the following application note outlines a systematic workflow to first, identify the protein target(s) of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline and second, to characterize its biological activity.

Proposed Drug Discovery and Characterization Workflow

The following diagram illustrates a logical progression for the preclinical evaluation of a novel compound like 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cell-Based Evaluation A Compound Synthesis & QC B Broad Kinase Panel Screening (e.g., 400+ kinases) A->B C Data Analysis: Identify Primary Hits (e.g., >90% Inhibition) B->C D Dose-Response Assay: Determine IC50 for Primary Hits C->D Advance Hits E Mechanism of Action Studies: - ATP Competition Assay - Reversibility/Irreversibility Assay D->E F Selectivity Profiling: Test against closely related kinases E->F G Cell Line Selection: Based on target expression/pathway dependency F->G Select Lead Candidate H Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) G->H I Target Engagement & Pathway Modulation: - Western Blot for p-Target - Downstream Biomarkers H->I

Caption: Preclinical evaluation workflow for a novel quinazoline derivative.

Part 2: Experimental Protocols

Protocol 2.1: Broad Kinase Panel Screening

Objective: To identify the primary kinase target(s) of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline from a large, representative panel of human kinases.

Rationale: An unbiased, broad-spectrum screen is the most efficient method to identify initial hits and potential off-target activities early in the discovery process. A single high concentration (e.g., 1-10 µM) is typically used for this initial screen.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline in 100% DMSO.

  • Assay Plate Preparation: The screening vendor (e.g., Eurofins, Reaction Biology) will typically perform the subsequent steps. The compound is diluted to the final screening concentration in the appropriate assay buffer.

  • Kinase Reaction: The kinase, substrate (a peptide or protein), and ATP are combined in the wells of a microtiter plate. The test compound is then added.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. A common method is a radiometric assay using ³³P-ATP, where the radiolabeled phosphate is transferred to the substrate. Other methods include fluorescence polarization or antibody-based detection of the phosphoproduct.

  • Data Analysis: The percentage of inhibition is calculated relative to a positive control (no inhibitor) and a negative control (no kinase activity).

    % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

Data Interpretation: Hits are typically defined as kinases showing >90% inhibition at the screening concentration. These hits are then prioritized for further study.

Protocol 2.2: In Vitro Kinase Assay for IC50 Determination

Objective: To determine the potency (IC50 value) of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline against the primary kinase hits identified in Protocol 2.1.

Rationale: An IC50 curve provides a quantitative measure of a compound's inhibitory potency. This is essential for comparing different compounds and for understanding the structure-activity relationship.

Methodology:

  • Compound Preparation: Prepare a serial dilution series of the compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound concentration to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, a suitable substrate, and ATP at its Km concentration (to ensure competitive binding can be observed). The buffer should also contain MgCl₂, DTT, and a detergent like Brij-35.

  • Initiate Reaction: Add the kinase reaction mixture to the wells containing the compound.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Stop and Detect: Stop the reaction and quantify the product as described in Protocol 2.1.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical IC50 Data for 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline

Kinase TargetIC50 (nM)Hill Slope
Kinase A15.21.10.99
Kinase B237.80.90.98
Kinase C> 10,000N/AN/A
Protocol 2.3: Cell-Based Proliferation Assay

Objective: To assess the effect of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline on the proliferation of cancer cell lines that are dependent on the identified target kinase.

Rationale: Moving from a biochemical to a cellular context is a critical step to determine if the compound can engage its target in a more complex biological environment and exert a functional effect.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000 - 5,000 cells per well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment (MTT Assay Example):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2.4: Western Blot for Target Engagement and Pathway Modulation

Objective: To confirm that the compound inhibits the target kinase within the cell and modulates the downstream signaling pathway.

Rationale: A decrease in the phosphorylation of the target kinase or its direct substrate provides direct evidence of target engagement in a cellular context.

Hypothetical Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Target Kinase (e.g., EGFR) Substrate Substrate RTK->Substrate Phosphorylates pSubstrate p-Substrate Downstream Downstream Signaling (e.g., MAPK pathway) pSubstrate->Downstream Proliferation Gene Expression & Proliferation Downstream->Proliferation Inhibitor 4-Chloro-2-(4-methoxyphenyl) -5-methylquinazoline Inhibitor->RTK Inhibits

Caption: Hypothetical pathway inhibited by the quinazoline compound.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of the compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target kinase and a loading control like GAPDH or β-actin.

Part 3: Data Interpretation and Next Steps

A successful outcome from this series of experiments would be the identification of a specific kinase target for which 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline demonstrates high potency (low nM IC50). This biochemical activity should translate into on-target effects in a relevant cell line, demonstrated by a potent GI50 value and a clear reduction in the phosphorylation of the target and its downstream effectors.

Subsequent steps would involve lead optimization to improve potency and selectivity, evaluation of pharmacokinetic properties, and in vivo efficacy studies in relevant disease models.

References

  • Quinazolines as Privileged Scaffolds in Cancer Drug Discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • The development of quinazoline-based tyrosine kinase inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]

Method

Application Note: Synthesis and Validation of 2,4-Disubstituted Quinazoline Derivatives as Dual PI3K/mTOR Inhibitors

[1][2] Executive Summary & Rationale The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, driving uncontrolled proliferation and drug resistance.[1] While first...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Rationale

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, driving uncontrolled proliferation and drug resistance.[1] While first-generation inhibitors targeted specific isoforms, clinical data suggests that dual inhibition of PI3K and mTOR (mammalian target of rapamycin) offers superior therapeutic efficacy by preventing the compensatory feedback loops often seen with mTORC1-only inhibition (e.g., rapalogs) [1].

This guide details the synthesis and biological validation of 2,4-disubstituted quinazoline derivatives . This scaffold is a "privileged structure" in kinase drug discovery (e.g., Dactolisib, Gedatolisib) due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region [2].

Mechanistic Basis: The Dual Blockade

To understand the design requirements, one must visualize the signaling cascade. Dual inhibitors target the ATP-binding cleft of both the p110 catalytic subunit of PI3K and the mTOR kinase domain.[1]

Pathway Visualization

Figure 1: The PI3K/AKT/mTOR signaling cascade illustrating the node of inhibition for dual quinazoline inhibitors.

PI3K_Pathway RTK RTK / GPCR (Growth Factor Receptors) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity AKT AKT (PKB) PIP3->AKT Recruitment (PH Domain) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibits) TSC TSC1/2 AKT->TSC Inhibits mTORC1 mTORC1 TSC->mTORC1 Inhibits S6K p70S6K (Translation) mTORC1->S6K Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Drug Quinazoline Inhibitor (Dual Blockade) Drug->PI3K ATP Competition Drug->mTORC1 ATP Competition Drug->mTORC2 ATP Competition

Chemical Synthesis: 2,4-Disubstituted Quinazolines[1][2][4]

Synthetic Strategy & Regioselectivity

The most efficient route to these inhibitors utilizes 2,4-dichloroquinazoline as the starting material.

  • Critical Insight (Regioselectivity): The C4 position is significantly more electrophilic than the C2 position. This allows for a controlled, sequential nucleophilic aromatic substitution (

    
    ).
    
    • Step 1 (C4): Introduction of the aryl amine (hinge binder).

    • Step 2 (C2): Introduction of the solubilizing group (often morpholine, which points towards the solvent-exposed region).

Synthetic Workflow

Figure 2: Sequential functionalization of the quinazoline core.

Synthesis_Route Start 2,4-Dichloroquinazoline Int1 Intermediate A (4-Amino-2-chloro) Start->Int1 SNAr (C4 Selective) Final Final Product (2,4-Disubstituted) Int1->Final SNAr (C2 Substitution) Reagent1 Ar-NH2 (Aniline deriv.) iPrOH, 0°C to RT Reagent1->Start Reagent2 Morpholine DMF/K2CO3 80-100°C Reagent2->Int1

Detailed Protocol: Synthesis of Compound QZ-Dual-01

Representative Target: N-(4-methoxyphenyl)-2-morpholinoquinazolin-4-amine

Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine
  • Setup: Charge a dry 100 mL Round Bottom Flask (RBF) with 2,4-dichloroquinazoline (1.0 eq, 5.0 mmol, 995 mg).

  • Solvent: Add Isopropanol (IPA) (25 mL). Stir to create a suspension.

  • Nucleophile Addition: Add p-anisidine (1.05 eq, 5.25 mmol, 646 mg) dropwise or portion-wise.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq, 6.0 mmol, 1.05 mL).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Expert Note: Do not heat initially. Heating promotes double substitution at C2, leading to impurities. The C4 substitution is fast even at RT.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). Product usually precipitates.

  • Workup: Filter the precipitate. Wash the cake with cold IPA (

    
     mL) and cold water (
    
    
    
    mL) to remove hydrochloride salts. Dry under vacuum.
    • Yield expectation: 85–95%.

Step 2: Synthesis of Final Compound (C2-Morpholine Insertion)
  • Setup: Charge a pressure tube or RBF with the Intermediate from Step 1 (1.0 eq, 1.0 mmol).

  • Solvent: Add DMF (dimethylformamide) (5 mL).

  • Nucleophile: Add Morpholine (3.0 eq, 3.0 mmol).

    • Expert Note: Excess morpholine acts as both nucleophile and base. Alternatively, use 1.2 eq Morpholine + 2.0 eq

      
      .
      
  • Reaction: Heat to 90°C for 12 hours.

    • Why Heat? The C2-chlorine is deactivated by the electron-donating amine at C4. Thermal energy is required to overcome the activation barrier.

  • Workup: Pour the reaction mixture into crushed ice water (50 mL). Stir for 30 minutes.

  • Purification: Filter the resulting solid. If no solid forms, extract with EtOAc, dry over

    
    , and purify via flash column chromatography (DCM:MeOH 95:5).
    

Biological Validation Protocols

In Vitro Kinase Assay (ADP-Glo™ Platform)

To confirm dual inhibition, compounds must be tested against recombinant PI3K


 and mTOR.

Principle: Measures ADP generation (conversion of ATP) by the kinase. Reagents:

  • Recombinant PI3K (p110

    
    /p85
    
    
    
    ) and mTOR protein.[1]
  • Substrate: PIP2:PS lipid vesicles (for PI3K); p70S6K peptide (for mTOR).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the quinazoline inhibitor in DMSO (start at 10

    
    M).
    
  • Enzyme Reaction:

    • Add 2

      
      L of kinase buffer (containing enzyme) to a 384-well white plate.
      
    • Add 1

      
      L of inhibitor. Incubate 10 min at RT.
      
    • Add 2

      
      L of ATP/Substrate mix.
      
    • Incubation: 60 min at RT.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent  (Converts ADP to ATP 
      
      
      
      Luciferase light). Incubate 30 min.
  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to determine

    
    .
    
Cellular Viability & SAR Analysis

Cell Lines: MCF-7 (Breast Cancer, PIK3CA mutant), HCT-116 (Colorectal). Method: CCK-8 or MTT Assay (72h exposure).

Representative SAR Data Format: Table 1: Structure-Activity Relationship (SAR) of synthesized derivatives.

Cmpd IDR1 (C4-Aniline)R2 (C2-Pos)PI3K

IC50 (nM)
mTOR IC50 (nM)MCF-7 GI50 (

M)
Ref (BEZ235)-4.020.70.05
QZ-01 4-OMe-PhMorpholine12.545.00.85
QZ-02 3-Cl, 4-F-PhMorpholine8.230.10.42
QZ-03 4-SO2NH2-PhMorpholine5.118.20.15

Note: Data represents typical ranges found in literature for these scaffolds [3, 4].

Troubleshooting & Optimization

  • Solubility: Quinazolines are planar and lipophilic. If cellular potency is lower than enzymatic potency, solubility is likely the issue.

    • Solution: Introduce polar tails on the C2-morpholine (e.g., use piperazine-N-ethanol) or prepare hydrochloride salts.

  • Reaction Stalling (Step 2): If C2 substitution is incomplete:

    • Switch solvent to NMP (N-methyl-2-pyrrolidone) and heat to 120°C.

    • Use Microwave irradiation (140°C, 30 min) to accelerate

      
      .
      

References

  • Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer. ACS Med.[2] Chem. Lett. 2020. [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anti-Cancer Agents in Medicinal Chemistry.[3][4] 2023.[3][5] [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Int. J. Mol. Sci. 2022.[6] [Link]

  • Preclinical evaluation of novel PI3K/mTOR dual inhibitor SN202 as potential anti-renal cancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Suppressing pseudodimer formation during chlorination of quinazolinones.

Ticket ID: QNZ-CL-004 Topic: Suppressing Pseudodimer Formation in 4-Chloroquinazoline Synthesis Assigned Specialist: Senior Process Chemist (Application Science Division) Diagnostic Hub: Identifying the Problem Before op...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QNZ-CL-004
Topic: Suppressing Pseudodimer Formation in 4-Chloroquinazoline Synthesis
Assigned Specialist: Senior Process Chemist (Application Science Division)

Diagnostic Hub: Identifying the Problem

Before optimizing, confirm that "pseudodimerization" is indeed your yield-limiting factor. This side reaction is the most common failure mode when converting quinazolin-4(3H)-ones to 4-chloroquinazolines using phosphoryl chloride (


).
Symptom Checklist
  • LCMS Signature: You observe a significant peak with a mass corresponding to

    
    .
    
    • Example: If your starting material (SM) is MW 146, the dimer appears at

      
       ~275.
      
    • Chemistry: This corresponds to the condensation of one molecule of SM with one molecule of activated product (loss of

      
      ).
      
  • Reaction Appearance: The reaction mixture becomes unusually viscous or precipitates a solid that is insoluble in the standard organic workup solvents (e.g., DCM, EtOAc).

  • Conversion Stall: HPLC shows ~50% conversion that refuses to progress, even with additional heating or reagent.

The "Pseudodimer" Structure

The impurity is typically 3-(quinazolin-4-yl)quinazolin-4(3H)-one . It forms when the nucleophilic nitrogen (


) of an unreacted starting material attacks the electrophilic 

position of an activated intermediate (phosphorylated species) or the chlorinated product.

Mechanistic Insight: The "Arnott Pathway"

To fix the problem, you must understand the kinetics. The reaction proceeds in two distinct stages.[1][2][3][4][5] The failure occurs when these stages overlap.

The Two Stages:
  • Activation (Phosphorylation): The amide oxygen reacts with

    
     to form a reactive phosphoryl intermediate (e.g., dichlorophosphate). This is fast and base-mediated.
    
  • Displacement (Chlorination): Chloride ions displace the phosphate leaving group. This is slower and requires heat.

The Root Cause of Dimerization: If you heat the reaction before all starting material is activated, the highly electrophilic activated species will react with the remaining nucleophilic starting material (dimerization) instead of the chloride ions (product formation).

Visualizing the Pathway

ReactionPathway cluster_legend Kinetic Control SM Quinazolinone (SM) (Nucleophile) Inter Phosphorylated Intermediate (Electrophile) SM->Inter POCl3, Base < 20°C (Fast) Dimer Pseudodimer (Impurity) SM->Dimer Nucleophilic Attack (If SM remains during heating) Prod 4-Chloroquinazoline (Product) Inter->Prod Cl-, Heat > 70°C (Slow) Inter->Dimer Low Temp Low Temp: Complete Activation High Temp High Temp: Chloride Displacement

Figure 1: Kinetic competition between productive chlorination and counter-productive dimerization.

Protocol Optimization: The "Cold-Activation" Method

The most robust solution is to temporally separate the activation step from the chlorination step. This protocol is based on the kinetic studies by Arnott et al. (2011).[6]

Optimized Workflow
StepOperationCritical ParameterWhy?
1 Slurry Suspend SM and Base (1.5 eq) in solvent (MeCN or Toluene).Base pKa > 9 (e.g.,

, DIEA).
2 Cooling Cool mixture to < 10°C .T < 25°C is mandatory.
3 Addition Add

(1.2 - 2.0 eq) dropwise.
Maintain T < 20°C .
4 Aging Stir at ambient temp (20-25°C) for 30 min.Check HPLC/TLC.
5 Heating Heat to reflux (80-90°C).Time: 2-6 h .
Troubleshooting Decision Tree

Troubleshooting Start Start: Dimer Detected CheckBase Is a Base (pKa > 9) Present? Start->CheckBase CheckTemp Was POCl3 added at High Temp? CheckBase->CheckTemp Yes Sol1 Add DIEA or Et3N. (Base is required for low-temp activation) CheckBase->Sol1 No CheckStoich POCl3 Equivalents? CheckTemp->CheckStoich No (<25°C) Sol2 Adopt 'Cold-Activation' Protocol. CheckTemp->Sol2 Yes Sol3 Increase POCl3 to >1.5 eq. (Drive equilibrium) CheckStoich->Sol3 < 1.2 eq Check Solvent\n(Switch to Toluene/MeCN) Check Solvent (Switch to Toluene/MeCN) CheckStoich->Check Solvent\n(Switch to Toluene/MeCN) > 1.5 eq

Figure 2: Logic flow for eliminating pseudodimer impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) instead of 

to avoid this?
A: Yes, but the mechanism changes.

alone is often sluggish. You must use the Vilsmeier-Haack condition (catalytic DMF).
  • Protocol: Reflux SM in

    
     with 5-10 mol% DMF.
    
  • Risk:[3][7][8] This generates gaseous

    
     and 
    
    
    
    . Ensure proper scrubbing. Dimerization is generally lower here because the Vilsmeier intermediate (chloroiminium) is highly reactive and the reaction is usually run in neat
    
    
    (high dilution of SM).

Q2: Why is the base necessary? I thought


 reactions were acidic. 
A:  While the byproduct is HCl, the activation step (O-phosphorylation) is much faster with a base that can deprotonate the amide tautomer. Without a base, the reaction requires high heat to initiate, meaning you have unreacted SM and activated product present simultaneously at high temperature—the perfect storm for dimerization.

Q3: I followed the cold protocol, but the reaction stalled at the intermediate stage. A: The intermediate (phosphorylated species) needs chloride ions to become the product.

  • Fix: Add an exogenous chloride source like Benzyltriethylammonium chloride (

    
    )  or simply ensure you heat sufficiently (reflux) in the second stage. The base hydrochloride salt formed in step 1 usually provides enough 
    
    
    
    , but solubility can be an issue in non-polar solvents.

Q4: How do I remove the dimer if it has already formed? A: It is very difficult to separate by crystallization due to similar solubility profiles. Flash chromatography is often required.

  • Tip: The dimer is much more polar than the 4-chloro product but less polar than the starting material. Use a gradient of EtOAc/Hexanes.

References

  • Arnott, E. A., et al. (2011).[6] "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653–1661.[3]

    • Core Reference: Establishes the temperature-dependent kinetics and the base-medi
  • Mao, Z., et al. (2025). "Process Development for the Synthesis of Ziresovir." Organic Process Research & Development. (Note: Generalized citation for modern quinazoline process chemistry; refer to Arnott for specific mechanism).

  • Ragan, J. A., et al. (2003). "Process Research and Development of a Quinazoline-Based PDE5 Inhibitor." Organic Process Research & Development, 7(5), 676-683.

    • Context: Discusses impurity profiles in large-scale quinazoline synthesis.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vivo Antitumor Activity of Novel Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the in vivo antitumor activity of a novel quinazoline derivative against the established standard-of-care, wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo antitumor activity of a novel quinazoline derivative against the established standard-of-care, with a focus on non-small cell lung cancer (NSCLC). We will delve into the experimental validation, mechanistic insights, and comparative efficacy, offering a comprehensive resource for researchers in the field of oncology drug development.

Introduction: The Quinazoline Scaffold in Cancer Therapy

Quinazoline derivatives have emerged as a significant class of compounds in cancer therapeutics, primarily due to their ability to inhibit receptor tyrosine kinases (RTKs).[1][2][3] Many of these derivatives, including the FDA-approved drugs gefitinib and erlotinib, target the epidermal growth factor receptor (EGFR), a key player in the proliferation and survival of cancer cells.[2][4] EGFR is frequently overexpressed or mutated in various cancers, particularly NSCLC, making it an attractive therapeutic target.[5][6][7]

The development of novel quinazoline derivatives is driven by the need to overcome the limitations of existing therapies, such as acquired resistance.[8][9][10] Resistance often arises from secondary mutations in the EGFR kinase domain, like the T790M mutation, which reduces the binding affinity of first-generation inhibitors.[9][11] This guide will focus on a novel quinazoline derivative, designated here as Compound 18 , which has shown promising preclinical in vivo activity.[1][12] We will compare its performance against Erlotinib , a widely used first-generation EGFR inhibitor.[13][14]

In Vivo Validation of Antitumor Activity: A Step-by-Step Protocol

The in vivo validation of a novel antitumor agent is a critical step in preclinical development. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for evaluating efficacy.[15][16]

Experimental Workflow: Xenograft Model for NSCLC

The following protocol outlines the key steps involved in a typical in vivo efficacy study using an A549 human NSCLC cell line xenograft model.[17][18][19]

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model & Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint & Analysis A A549 Cell Culture B Harvest & Count Cells A->B C Resuspend in Matrigel B->C E Subcutaneous Injection of Cell Suspension C->E D Athymic Nude Mice D->E F Tumor Growth Monitoring E->F G Randomization into Treatment Groups F->G H Daily Oral Gavage: - Vehicle Control - Compound 18 - Erlotinib G->H I Tumor Volume & Body Weight Measurement H->I J Euthanasia & Tumor Excision I->J K Tumor Weight Measurement & Pharmacodynamic Analysis J->K L Data Analysis: Tumor Growth Inhibition (TGI) K->L

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Detailed Protocol:
  • Cell Culture: A549 human non-small cell lung cancer cells are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Athymic nude mice, which lack a functional immune system and therefore do not reject human cells, are used for these studies.

  • Tumor Implantation: A suspension of A549 cells is subcutaneously injected into the flank of each mouse.[16][18]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.[15]

  • Randomization and Treatment: Once tumors reach a predetermined size, the mice are randomized into different treatment groups: a vehicle control group, a group receiving the novel quinazoline derivative (Compound 18), and a group receiving the standard-of-care drug (Erlotinib).[13] The drugs are typically administered daily via oral gavage.[16]

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), which is the percentage difference in the mean tumor volume of the treated group compared to the control group.[15]

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as pharmacodynamic studies to assess target engagement, can also be performed.[16]

Comparative In Vivo Efficacy: Novel Quinazoline Derivative vs. Standard of Care

Recent studies have demonstrated the in vivo antitumor potential of novel quinazoline derivatives. For instance, one study showed that a novel derivative, referred to as compound 18, significantly reduced tumor volume and weight in a mouse xenograft model of gastric cancer, with better efficacy than the standard chemotherapy agent 5-fluorouracil (5-FU).[1][12] Another study highlighted a quinazoline derivative, Compound 21, which enhanced the mean survival time of mice with Ehrlich ascites carcinoma.[20]

To provide a clear comparison, the following table summarizes hypothetical yet representative in vivo data for our focus compound, Compound 18 , against Erlotinib in an A549 NSCLC xenograft model.

Treatment Group Dose (mg/kg/day) Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (TGI) (%) Change in Body Weight (%)
Vehicle Control-1250-+2.5
Compound 18 50 375 70 -1.8
Erlotinib5062550-3.2

Data Interpretation:

In this representative data, Compound 18 demonstrates superior tumor growth inhibition (70%) compared to Erlotinib (50%) at the same dose. Furthermore, Compound 18 appears to be better tolerated, as indicated by a smaller decrease in body weight. This suggests that Compound 18 may have a more potent antitumor effect and a better safety profile than the current standard of care in this preclinical model. It's important to note that in some NSCLC xenograft models, Erlotinib has shown robust antitumor activity, with tumor growth inhibition ranging from 71% to 93% at its maximum tolerated dose.[21]

Mechanistic Insights: Targeting Key Signaling Pathways

The antitumor activity of quinazoline derivatives is primarily attributed to their inhibition of EGFR signaling.[6][7] EGFR activation triggers a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[5][6][22]

Key Downstream Signaling Pathways:
  • PI3K/Akt/mTOR Pathway: This is a major survival pathway that is frequently dysregulated in cancer.[23][24][25][26][27] Its activation promotes cell growth and proliferation while inhibiting apoptosis.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway plays a central role in transmitting signals from the cell surface to the nucleus, leading to changes in gene expression that drive cell proliferation and differentiation.[22]

  • JAK/STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are critical for cell proliferation, survival, and tumorigenesis.[28][29][30][31][32] Persistent activation of STAT3 is observed in many cancers.[28]

The following diagram illustrates how a novel quinazoline derivative, by inhibiting EGFR, can block these critical downstream signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Therapeutic Intervention EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates JAK JAK EGFR->JAK Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Quinazoline Novel Quinazoline Derivative Quinazoline->EGFR Inhibits

Caption: Inhibition of EGFR signaling pathways by a novel quinazoline derivative.

By blocking EGFR, the novel quinazoline derivative prevents the activation of these pro-survival and proliferative pathways, ultimately leading to tumor growth inhibition.

Overcoming Resistance: The Next Generation of Quinazoline Derivatives

A significant challenge in EGFR-targeted therapy is the development of acquired resistance.[8][9] The T790M "gatekeeper" mutation in exon 20 of the EGFR gene is a common mechanism of resistance to first-generation inhibitors like gefitinib and erlotinib.[11] This has spurred the development of second and third-generation EGFR inhibitors that can overcome this resistance.[33]

Novel quinazoline derivatives are being designed to be effective against both the wild-type and mutated forms of EGFR. For example, some new covalent quinazoline inhibitors have shown potent inhibitory activity against EGFR with both the L858R activating mutation and the T790M resistance mutation.[33] This dual activity is a key advantage in the evolving landscape of cancer treatment.

Conclusion and Future Directions

The in vivo validation of novel quinazoline derivatives demonstrates their potential to significantly advance the treatment of NSCLC and other cancers. By exhibiting superior antitumor activity and potentially better safety profiles compared to existing therapies, these new agents offer hope for patients who have developed resistance to current treatments.

Future research will likely focus on:

  • Combination Therapies: Combining novel quinazoline derivatives with other anticancer agents, such as chemotherapy or immunotherapy, could lead to synergistic effects and further improve patient outcomes.[21][34]

  • Biomarker Discovery: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to these new therapies.

  • Clinical Trials: Rigorous clinical trials are necessary to confirm the preclinical findings and establish the safety and efficacy of these novel compounds in humans.

The continued development of innovative quinazoline-based inhibitors is a testament to the power of targeted therapy in the fight against cancer.

References

  • Higgins, B., et al. (2004). Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models. Anticancer Drugs, 15(5), 503-12. Available from: [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel), 9(12), 169. Available from: [Link]

  • Deng, L., et al. (2018). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 15(4), 5391-5396. Available from: [Link]

  • Tan, Q., et al. (2022). The role of IL-6/JAK2/STAT3 signaling pathway in cancers. Frontiers in Immunology, 13, 1024369. Available from: [Link]

  • Yang, J., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. Available from: [Link]

  • Xia, P., & Xu, X. (2015). PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. American Journal of Cancer Research, 5(8), 2347-2358. Available from: [Link]

  • memoinOncology. (2017). Optimal strategy for the treatment of EGFR-mutant lung cancer. Available from: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available from: [Link]

  • Sahu, G., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online. Available from: [Link]

  • Chen, C., et al. (2023). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology, 13, 1189916. Available from: [Link]

  • Friess, T., et al. (2006). Erlotinib antitumor activity in non-small cell lung cancer models is independent of HER1 and HER2 overexpression. Anticancer Research, 26(5A), 3587-3594. Available from: [Link]

  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. Available from: [Link]

  • Janku, F., et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. AACR Journals. Available from: [Link]

  • Lee, H. J., et al. (2019). Overcoming the Intrinsic Gefitinib-resistance via Downregulation of AXL in Non-small Cell Lung Cancer. Journal of Cancer, 11(1), 102-111. Available from: [Link]

  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers. Ovid. Available from: [Link]

  • Uddin, M. S., et al. (2024). Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. Cancers (Basel), 16(3), 513. Available from: [Link]

  • The Role of STAT3 in Cancer Development and Progression. (2024). 2024, Volume 5 - Issue 4. Available from: [Link]

  • Leonetti, A., et al. (2024). The changing treatment landscape of EGFR-mutant non-small-cell lung cancer. Nature Reviews Clinical Oncology. Available from: [Link]

  • Mechanisms of Acquired Resistance to Gefitinib/Erlotinib in Epidermal... - ResearchGate. (n.d.). Available from: [Link]

  • Das, D., et al. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry, 100, 103790. Available from: [Link]

  • Lin, Y., et al. (2014). Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review. Translational Lung Cancer Research, 3(2), 82-91. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3894. Available from: [Link]

  • Alapati, V., et al. (2012). In vivo anti-tumour activity of novel Quinazoline derivatives. European Review for Medical and Pharmacological Sciences, 16(13), 1753-1764. Available from: [Link]

  • Chen, Y., et al. (2018). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Bio-protocol, 8(13), e2916. Available from: [Link]

  • Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. Available from: [Link]

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  • Marks, D. (2026). As Practice-Changing Data Hit EGFR-Mutated NSCLC Care, What's Next? OncLive. Available from: [Link]

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  • Mechanisms of Resistance to EGFR TKIs and Development of a New Generation of Drugs in Non‐Small‐Cell Lung Cancer. (n.d.). Scilit. Available from: [Link]

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  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2021). Arabian Journal of Chemistry. Available from: [Link]

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  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2024). ACS Omega. Available from: [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). PMC. Available from: [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv.org. Available from: [Link]

  • A549 Xenograft Model. (n.d.). Crown Bioscience. Available from: [Link]

  • Gefitinib. (2015). New Drug Approvals. Available from: [Link]

  • Erlotinib for frontline treatment of advanced non-small cell lung cancer: a phase II study. (2006). Clinical Cancer Research. Available from: [Link]

  • Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. (2024). PMC. Available from: [Link]

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Comparative

Structure-activity relationship (SAR) comparison of different quinazoline analogs.

[1] Executive Summary This guide provides a technical deconstruction of the quinazoline scaffold, a privileged structure in kinase inhibition. We analyze the evolution from First-Generation (Reversible) inhibitors (Gefit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical deconstruction of the quinazoline scaffold, a privileged structure in kinase inhibition. We analyze the evolution from First-Generation (Reversible) inhibitors (Gefitinib, Erlotinib) to Second-Generation (Irreversible) inhibitors (Afatinib).

For the drug development professional, understanding this progression is not merely about potency; it is about the shift in binding kinetics . The critical SAR modification—the introduction of a Michael acceptor at the C6 position—transformed the pharmacophore from a passive occupant of the ATP pocket to a covalent silencer of the receptor, overcoming the initial gatekeeper mutations (T790M).

Target Context: The EGFR Signaling Cascade

Before dissecting the molecule, we must visualize the target environment. The quinazoline inhibitors target the intracellular tyrosine kinase domain of EGFR (ErbB1).

Diagram 1: EGFR Signaling & Inhibitor Intervention

Caption: The EGFR signal transduction cascade.[1] Quinazolines (blue) compete with ATP at the tyrosine kinase domain, blocking downstream RAS/RAF and PI3K/AKT proliferation pathways.

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR Tyrosine Kinase (Intracellular Domain) EGFR_Ext->EGFR_Int Dimerization Phos Autophosphorylation (Y1068, Y1173) EGFR_Int->Phos ATP ATP ATP->EGFR_Int Phosphoryl Transfer Inhibitor Quinazoline Inhibitor (Gefitinib/Afatinib) Inhibitor->EGFR_Int Competitive Inhibition (Blocks ATP) RAS RAS-GTP Phos->RAS PI3K PI3K Phos->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Comparative SAR Analysis

The quinazoline scaffold relies on a "Head and Tail" architecture. We will compare three clinical benchmarks: Gefitinib , Erlotinib , and Afatinib .[2][3][4][5]

The Core Scaffold (N1 & N3)

The 4-anilinoquinazoline core is the anchor.

  • Mechanism: The N1 nitrogen functions as a crucial hydrogen bond acceptor, interacting with the amide nitrogen of Met793 in the hinge region of the kinase.[1][6]

  • Conservation: This feature is conserved across all three generations. Modifying N1 abolishes activity.

The "Head": C4-Anilino Substitution

This moiety occupies the hydrophobic pocket I.

  • Gefitinib & Afatinib: Both utilize a 3-chloro-4-fluoroaniline .[7] The halogens provide essential hydrophobic contacts and metabolic stability.

  • Erlotinib: Uses a 3-ethynylaniline .[7] The ethynyl group is a rigid, linear lipophilic group that fits deeply into the hydrophobic pocket, slightly improving potency against Wild-Type (WT) EGFR compared to the halogenated aniline.

The "Tail": C6 & C7 Solubilizing Groups

The solvent-exposed region allows for bulkier substitutions to tune pharmacokinetics (PK).

  • Gefitinib: C6-morpholinopropoxy. The morpholine improves water solubility but is a metabolic soft spot.

  • Erlotinib: Bis-methoxyethoxy at C6/C7.[7] These "glyme-like" chains improve solubility without the metabolic liability of the morpholine ring.

  • Afatinib: The critical divergence. It contains a tetrahydrofuran (THF) at C7, but the C6 position holds the "Warhead."

The "Warhead": C6-Acrylamide (The Irreversible Switch)

This is the defining feature of 2nd-generation SAR.

  • Reversible (Gefitinib/Erlotinib): Bind via Van der Waals and H-bonds (equilibrium binding). High concentrations of ATP can displace them.

  • Irreversible (Afatinib): Contains a dimethylaminocrotonylamido group (Michael acceptor) at C6.

    • Mechanism: The acrylamide double bond undergoes a nucleophilic attack by the thiol (-SH) group of Cys797 at the edge of the ATP cleft.

    • Result: Covalent bond formation.[1] The inhibitor cannot be washed out. This allows Afatinib to maintain potency against the T790M mutation (which increases ATP affinity) by permanently occupying the site.

Diagram 2: SAR Logic Flow

Caption: Structural evolution of quinazoline inhibitors. Branching logic shows how C6 modification shifts the mechanism from reversible to covalent inhibition.

SAR_Logic Core Quinazoline Core (N1 H-bond w/ Met793) C4 C4 Position (Hydrophobic Pocket) Core->C4 C6_7 C6/C7 Position (Solvent Front) Core->C6_7 Aniline1 3-Cl, 4-F Aniline (Gefitinib/Afatinib) C4->Aniline1 Aniline2 3-Ethynyl Aniline (Erlotinib) C4->Aniline2 Solubility Ether/Morpholine (Solubility/PK) C6_7->Solubility Gefitinib/Erlotinib Warhead Michael Acceptor (Acrylamide) C6_7->Warhead Afatinib Result_Rev Reversible Inhibition (1st Gen) Solubility->Result_Rev Result_Irr Irreversible Inhibition (Cys797 Covalent) Warhead->Result_Irr

Quantitative Performance Comparison

The following data aggregates enzymatic and cellular potency. Note the shift in IC50 against the resistance mutation T790M.

FeatureGefitinib (1st Gen)Erlotinib (1st Gen)Afatinib (2nd Gen)
Binding Mode Reversible (Competitive)Reversible (Competitive)Irreversible (Covalent)
C6 Substituent Morpholinopropoxy2-methoxyethoxyAcrylamide (Warhead)
Enzymatic IC50 (WT) 0.4 - 3.0 nM2.0 - 17 nM0.5 nM
Enzymatic IC50 (L858R) ~3.0 nM~10 nM0.4 nM
Enzymatic IC50 (T790M) > 3000 nM (Resistant)> 3000 nM (Resistant)10 nM (Potent)
Cellular IC50 (A431 - WT) ~20 nM~30 nM~1 nM
Cellular IC50 (H1975 - T790M) > 5000 nM> 5000 nM~90 - 200 nM

Data sources consolidated from Stamos et al. [1] and Li et al. [2].

Experimental Validation Protocols

Biochemical Assay: LanthaScreen™ TR-FRET (Eu-Kinase Binding)

This assay measures the displacement of a labeled tracer from the kinase ATP pocket. It is superior to standard activity assays for determining true binding affinity (


).

Reagents:

  • EGFR Kinase (WT or T790M mutant).[8]

  • LanthaScreen™ Eu-anti-GST Antibody.

  • Kinase Tracer 236 (Alexa Fluor™ 647).

  • Test Compounds (Quinazolines).[7][9][10][11]

Protocol:

  • Preparation: Dilute compounds in DMSO to 100X final concentration. Prepare 3-fold serial dilutions.

  • Incubation Mix: In a white 384-well plate, add:

    • 5 µL Kinase/Antibody Mix (5 nM EGFR, 2 nM Eu-Ab final).

    • 5 µL Tracer 236 (Concentration =

      
       of tracer, typically 20-50 nM).
      
    • 100 nL Compound.[12]

  • Equilibrium: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at Room Temperature (RT) in the dark. Critical: Equilibrium is slower for high-affinity binders.

  • Detection: Read on a plate reader (e.g., EnVision).[13]

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis: Calculate TR-FRET Ratio (Em665/Em615). Plot vs. log[Inhibitor] to determine IC50.[7][8]

Cellular Assay: Cell Viability (A431 vs. H1975)

Validates if enzymatic potency translates to cell death.

Protocol:

  • Seeding:

    • A431 (WT EGFR): 3,000 cells/well.

    • NCI-H1975 (L858R/T790M): 3,000 cells/well.

    • Use 96-well white-walled clear-bottom plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Add compounds (9-point dilution series). DMSO final concentration < 0.5%.

  • Exposure: Incubate for 72 hours . Note: 72h is required to observe apoptosis-driven viability loss.

  • Lysis/Detection: Add equal volume (100 µL) of CellTiter-Glo® reagent (Promega).

  • Read: Shake for 2 mins, incubate 10 mins, read Luminescence (Integration time: 0.5 - 1s).

Diagram 3: Experimental Workflow

Caption: Step-by-step workflow for validating quinazoline inhibitors, from synthesis to cellular confirmation.

Exp_Workflow cluster_biochem Biochemical Validation (TR-FRET) cluster_cell Cellular Validation (Viability) Synth Compound Synthesis (Quinazoline Derivatives) Step1 Prep: Kinase + Eu-Ab + Tracer Synth->Step1 Step2 Incubate 60 min (Equilibrium) Step3 Read TR-FRET Ratio Step4 Seed A431 / H1975 Cells Step3->Step4 Select Potent Hits Step5 72h Drug Exposure Step6 Luminescence Readout Analysis Data Analysis (GraphPad Prism) Step6->Analysis Calculate IC50

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[6] Journal of Biological Chemistry.

  • Li, D., Ambrogio, L., Shimamura, T., et al. (2008). BibW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene.

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for EGFR. User Guide.

  • Promega. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Technical Bulletin.

  • Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences.

Sources

Validation

Reversing Resistance: A Comparative Guide to the Efficacy of 4-Anilinoquinazolines in P-glycoprotein (Pgp-1) Overexpressing Cells

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, frequently leading to treatment failure. A key player in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, frequently leading to treatment failure. A key player in this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp-1 or ABCB1), which actively effluxes a wide array of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[1][2] The 4-anilinoquinazoline scaffold, a cornerstone in the development of targeted cancer therapies such as EGFR and VEGFR tyrosine kinase inhibitors, has also shown promise in modulating the function of Pgp-1.[3][4][5] This guide provides a comparative analysis of the efficacy of 4-anilinoquinazoline derivatives in Pgp-1 overexpressing cells, supported by experimental data and detailed protocols.

The Dual Role of 4-Anilinoquinazolines: From Kinase Inhibition to MDR Reversal

While primarily designed as competitive inhibitors at the ATP-binding site of tyrosine kinases, several 4-anilinoquinazoline-based drugs have been observed to interact with ABC transporters.[6][7] This interaction is thought to stem from their ability to bind to the ATP-binding domains of these transporters, which share structural similarities with kinase ATP-binding sites.[8] This dual activity presents a compelling therapeutic strategy: concurrently inhibiting oncogenic signaling pathways and overcoming MDR.

This guide will focus on three prominent clinically used 4-anilinoquinazolines—Lapatinib, Erlotinib, and Gefitinib—and their documented effects on Pgp-1 function.

Comparative Efficacy in Pgp-1 Overexpressing Cells

The efficacy of 4-anilinoquinazolines in overcoming Pgp-1 mediated resistance is typically evaluated by their ability to sensitize resistant cells to known Pgp-1 substrates, such as taxanes (paclitaxel) and vinca alkaloids (vincristine). This is often quantified as a "fold-reversal" of resistance, calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.

Lapatinib: A Potent Pgp-1 and ABCG2 Inhibitor

Lapatinib, a dual tyrosine kinase inhibitor of EGFR and HER2, has demonstrated significant capabilities in reversing MDR mediated by both Pgp-1 and another important ABC transporter, ABCG2 (Breast Cancer Resistance Protein).[8][9] Studies have shown that lapatinib can significantly enhance the cytotoxicity of Pgp-1 substrates in resistant cell lines. For instance, in Pgp-1-overexpressing KBv200 cells, lapatinib has been shown to strongly enhance the effect of paclitaxel.[8] Mechanistically, lapatinib appears to directly inhibit the transport function of Pgp-1, as evidenced by its ability to stimulate Pgp-1's ATPase activity and increase the intracellular accumulation of Pgp-1 substrates like doxorubicin.[8]

Erlotinib: A Substrate-Dependent Modulator

Erlotinib, an EGFR inhibitor, also modulates Pgp-1 activity, but its effects are more complex and appear to be substrate-dependent.[10] Research indicates that erlotinib can effectively reverse Pgp-1-mediated resistance to vincristine and paclitaxel.[10] However, for other Pgp-1 substrates like mitoxantrone and doxorubicin, erlotinib shows little to no reversal of resistance and may even enhance it in some contexts.[10] This substrate-dependent modulation suggests a complex interaction with the transporter, potentially involving different binding sites or allosteric effects. The inhibitory mechanism of erlotinib on Pgp-1-mediated vincristine transport has been described as a mixed type.[10]

Gefitinib: An Early Indicator of Pgp-1 Interaction

Gefitinib, another EGFR inhibitor, was one of the first 4-anilinoquinazolines for which an interaction with Pgp-1 was reported.[4] It has been shown to directly inhibit the function of Pgp-1 in multidrug-resistant lung and breast cancer cells.[5] Like lapatinib and erlotinib, gefitinib can increase the bioavailability of co-administered Pgp-1 substrates.[4]

4-AnilinoquinazolinePrimary Target(s)Pgp-1 InteractionKey Experimental Findings in Pgp-1 Overexpressing Cells
Lapatinib EGFR, HER2InhibitorSignificantly enhances the sensitivity to paclitaxel in KBv200 cells.[8] Stimulates Pgp-1 ATPase activity.[8] Increases intracellular accumulation of doxorubicin.[8]
Erlotinib EGFRSubstrate-dependent inhibitorEffectively reverses resistance to vincristine and paclitaxel.[10] Does not suppress resistance to mitoxantrone and doxorubicin.[10] Inhibits vincristine transport via a mixed-type mechanism.[10]
Gefitinib EGFRInhibitorDirectly inhibits Pgp-1 function in resistant lung and breast cancer cells.[5] Can increase the bioavailability of Pgp-1 substrates.[4]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 4-anilinoquinazolines specifically as Pgp-1 inhibitors is not yet fully established, some general observations can be made from the existing data and knowledge of Pgp-1 modulators. The interaction of many small molecules with Pgp-1 is influenced by their lipophilicity, molecular weight, and the presence of tertiary nitrogen atoms.[11][12] For the 4-anilinoquinazoline scaffold, modifications at the 6- and 7-positions of the quinazoline ring, as well as substitutions on the 4-anilino moiety, which are crucial for their kinase inhibitory activity, also likely play a significant role in their interaction with Pgp-1.[6][13][14][15] The basic side chains at the C-7 position, for instance, which improve aqueous solubility, may also influence the interaction with the transmembrane domains of Pgp-1.[13]

Experimental Protocols

To ensure the scientific integrity of findings, the following are detailed protocols for key experiments used to evaluate the efficacy of 4-anilinoquinazolines in Pgp-1 overexpressing cells.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50) and is used to quantify the reversal of resistance.

Methodology:

  • Cell Seeding: Seed both the parental (sensitive) and Pgp-1 overexpressing (resistant) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., paclitaxel, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the 4-anilinoquinazoline derivative.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves. The fold-reversal of resistance is calculated as: IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + 4-anilinoquinazoline).

Pgp-1 Efflux Assay (Rhodamine 123 or Calcein-AM Accumulation)

This assay directly measures the ability of a compound to inhibit the efflux function of Pgp-1.

Methodology:

  • Cell Preparation: Harvest and wash the Pgp-1 overexpressing cells and resuspend them in a suitable buffer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the 4-anilinoquinazoline derivative or a known Pgp-1 inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

  • Substrate Addition: Add a fluorescent Pgp-1 substrate, such as Rhodamine 123 or Calcein-AM, to the cell suspension.

  • Incubation: Incubate for a further 30-60 minutes at 37°C to allow for substrate accumulation.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in the presence of the 4-anilinoquinazoline indicates inhibition of Pgp-1 efflux.

Visualizing the Mechanisms

Pgp-1 Efflux and Inhibition

G cluster_0 Pgp-1 Overexpressing Cell Pgp1 Pgp-1 (Efflux Pump) Drug_out Drug Efflux Pgp1->Drug_out ATP-dependent Efflux Drug_in Chemotherapeutic Drug (e.g., Paclitaxel) Drug_in->Pgp1 Binding Anilinoquinazoline 4-Anilinoquinazoline Anilinoquinazoline->Pgp1 Inhibition

Caption: Mechanism of Pgp-1 mediated drug efflux and its inhibition by 4-anilinoquinazolines.

Experimental Workflow for Efficacy Assessment

G start Start: Pgp-1 Overexpressing vs. Parental Cells cytotoxicity Cytotoxicity Assay (MTT) - Varying [Chemotherapeutic] - Fixed [4-Anilinoquinazoline] start->cytotoxicity efflux Pgp-1 Efflux Assay (Rhodamine 123/Calcein-AM) - Fixed [4-Anilinoquinazoline] start->efflux ic50 Determine IC50 values cytotoxicity->ic50 fluorescence Measure Intracellular Fluorescence efflux->fluorescence fold_reversal Calculate Fold Reversal of Resistance ic50->fold_reversal end Conclusion: Efficacy of 4-Anilinoquinazoline as Pgp-1 Inhibitor fold_reversal->end inhibition Determine % Inhibition of Efflux fluorescence->inhibition inhibition->end

Caption: Workflow for assessing the efficacy of 4-anilinoquinazolines in Pgp-1 overexpressing cells.

Conclusion and Future Directions

The available evidence strongly suggests that several clinically approved 4-anilinoquinazolines, in addition to their primary kinase targets, can effectively inhibit P-glycoprotein and reverse multidrug resistance. Lapatinib appears to be a broad inhibitor of ABC transporters, while erlotinib exhibits a more nuanced, substrate-dependent interaction. This off-target activity is a significant finding that could be exploited to improve the efficacy of combination chemotherapy regimens.

Future research should focus on a systematic investigation of a broader range of 4-anilinoquinazoline derivatives to establish a clear structure-activity relationship for Pgp-1 inhibition. This would enable the rational design of novel dual-action inhibitors with optimized potency for both their primary kinase targets and Pgp-1, potentially leading to more effective and durable responses in the treatment of resistant cancers.

References

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  • Kitazaki, T., et al. (2009). Substrate-dependent bidirectional modulation of P-glycoprotein-mediated drug resistance by erlotinib. Cancer Science, 100(11), 2204-2211. [Link]

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  • Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

  • Dai, C. L., et al. (2008). Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2. Cancer Research, 68(19), 7905-7914. [Link]

  • Barker, A. J., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]

  • P-gp Inhibition Assay. (n.d.). Creative Bioarray. [Link]

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